molecular formula C10H5BrCl2N2 B3020465 4-(4-Bromophenyl)-2,6-dichloropyrimidine CAS No. 1490189-81-5

4-(4-Bromophenyl)-2,6-dichloropyrimidine

Cat. No.: B3020465
CAS No.: 1490189-81-5
M. Wt: 303.97
InChI Key: YCFQUQJADBOSAN-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,6-dichloropyrimidine is a useful research compound. Its molecular formula is C10H5BrCl2N2 and its molecular weight is 303.97. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromophenyl)-2,6-dichloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-2,6-dichloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-2,6-dichloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFQUQJADBOSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490189-81-5
Record name 4-(4-bromophenyl)-2,6-dichloropyrimidine
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Foundational & Exploratory

Molecular weight and structural formula of 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Structural Validation

Executive Summary

This technical guide provides a comprehensive analysis of 4-(4-Bromophenyl)-2,6-dichloropyrimidine , a halogenated pyrimidine scaffold utilized as a regioselective intermediate in medicinal chemistry. While often confused with its isomer (the Macitentan intermediate 5-(4-bromophenyl)-4,6-dichloropyrimidine), the title compound represents a distinct substitution pattern derived primarily from palladium-catalyzed cross-coupling reactions. This document details its physicochemical properties, regioselective synthesis via Suzuki-Miyaura coupling, and analytical validation protocols.

Part 1: Physicochemical Characterization

The following data establishes the baseline identity of the compound. The molecular weight is calculated based on standard IUPAC atomic weights.

Identity & Formula
ParameterValue
IUPAC Name 4-(4-Bromophenyl)-2,6-dichloropyrimidine
Molecular Formula C₁₀H₅BrCl₂N₂
Molecular Weight (Average) 303.97 g/mol
Monoisotopic Mass 301.901 g/mol (based on ⁷⁹Br, ³⁵Cl)
Heavy Atom Count 15
ClogP (Predicted) ~4.4 (Highly Lipophilic)
Structural Formula

The molecule consists of a pyrimidine ring substituted at the 2 and 6 positions with chlorine atoms, and at the 4 position with a para-bromophenyl group.

(Note on Isomerism): Researchers must distinguish this from the 5-isomer (CAS 146533-41-7). In the 4-isomer (discussed here), the pyrimidine proton is located at C5 , which provides a distinct singlet signal in ¹H-NMR (typically


 7.6–8.0 ppm), whereas the 5-isomer has a proton at C2 (typically deshielded to 

>8.5 ppm).

Part 2: Synthetic Pathways & Regiochemistry[1][2]

The most robust route to 4-(4-Bromophenyl)-2,6-dichloropyrimidine is the regioselective Suzuki-Miyaura cross-coupling of 2,4,6-trichloropyrimidine.

The Regioselectivity Challenge

When reacting 2,4,6-trichloropyrimidine, three electrophilic sites are available. However, they are not equipotent.

  • C4/C6 Positions: These are electronically equivalent in the starting material and are more reactive toward oxidative addition by Pd(0) than the C2 position. This is due to the resonance contribution of the para-nitrogen, which makes the C4-Cl bond more electron-deficient.

  • C2 Position: Less reactive due to steric shielding by the flanking chlorines and higher electron density compared to C4/C6.

Therefore, using 1.0 equivalent of arylboronic acid yields the 4-substituted product with high selectivity.

Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start Starting Material 2,4,6-Trichloropyrimidine Intermediate Oxidative Addition Insertion at C4-Cl bond Start->Intermediate Pd(0) Reagent Reagent 4-Bromophenylboronic Acid (1.05 equiv) Reagent->Intermediate Catalyst Catalyst System Pd(PPh3)4 (3-5 mol%) Na2CO3 (2.0 equiv) DME/H2O or Toluene/EtOH Catalyst->Intermediate Product Target Product 4-(4-Bromophenyl)-2,6-dichloropyrimidine Intermediate->Product Transmetallation & Reductive Elimination Byproduct By-product (Over-reaction) 2,4-Bis(aryl) derivative Product->Byproduct Excess Boronic Acid

Caption: Regioselective synthesis workflow targeting the C4 position via Suzuki coupling.

Experimental Protocol

Objective: Synthesis of 4-(4-Bromophenyl)-2,6-dichloropyrimidine on a 10 mmol scale.

  • Preparation: In a flame-dried Schlenk flask, dissolve 2,4,6-trichloropyrimidine (1.83 g, 10 mmol) in dimethoxyethane (DME, 40 mL).

  • Reagent Addition: Add 4-bromophenylboronic acid (2.10 g, 10.5 mmol). Note: Do not exceed 1.1 equivalents to avoid bis-coupling.

  • Catalysis: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄ , 350 mg, 3 mol%).

  • Base Activation: Add an aqueous solution of Na₂CO₃ (2M, 10 mL).

  • Reaction: Degas with argon for 5 minutes. Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting trichloride (

    
    ) should disappear, replaced by the mono-arylated product (
    
    
    
    ).
  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the pure title compound as a white/off-white solid.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following spectral features must be present.

Mass Spectrometry (MS) Pattern

The presence of three halogen atoms (1 Br, 2 Cl) creates a distinct isotope pattern.

  • Base Peak (M+): ~302[1][2]

  • Isotope Distribution: You will observe a complex cluster due to

    
     and 
    
    
    
    .
  • Diagnostic Split: Look for the "M+2" and "M+4" peaks. A pattern showing significant intensity at M, M+2, and M+4 (approximate ratio 3:4:1 for Cl2Br systems) confirms the presence of the specific halogen set.

Proton NMR (¹H-NMR)

Solvent:


 or 

.
Proton AssignmentMultiplicityApprox.[1][3] Shift (

ppm)
Diagnostic Value
Py-H5 Singlet (1H)7.65 – 7.80 Critical: Confirms substitution at C4/C6. If this was the 5-isomer, you would see a singlet at >8.5 ppm (C2-H).
Ar-H (ortho to Br) Doublet (2H)7.60 – 7.70Characteristic of para-substituted phenyl rings.
Ar-H (meta to Br) Doublet (2H)7.90 – 8.00Deshielded by the pyrimidine ring.

Part 4: Application in Drug Discovery[6]

This scaffold acts as a "linchpin" for generating libraries of bioactive compounds.[4] The reactivity hierarchy allows for sequential functionalization.

Reactivity Hierarchy

After installing the bromophenyl group at C4, the remaining chlorides at C2 and C6 have different reactivities:

  • C6-Cl: The most reactive remaining site for Nucleophilic Aromatic Substitution (

    
    ) with amines or alkoxides.
    
  • C2-Cl: The least reactive site, requiring higher temperatures or stronger nucleophiles.

  • Ar-Br: Remains intact during

    
     conditions, allowing for a second Suzuki or Buchwald-Hartwig coupling later in the sequence.
    
Functionalization Logic (DOT Visualization)

ReactivityLogic Core 4-(4-Bromophenyl)- 2,6-dichloropyrimidine Step1 Step 1: SNAr (C6) (Mild Conditions) Core->Step1 R-NH2, RT Step2 Step 2: SNAr (C2) (Harsh Conditions) Step1->Step2 R'-NH2, Heat Step3 Step 3: Pd-Coupling (Ar-Br) (Late Stage) Step2->Step3 Boronic Acid/Catalyst

Caption: Sequential functionalization strategy utilizing the differential reactivity of the scaffold.

References

  • Regioselectivity in Pyrimidine Couplings: Gong, Y., & Pauls, H. W. (2010). Regioselective Suzuki coupling of 2,4,6-trichloropyrimidine. A standard reference demonstrating the C4-preference in palladium-catalyzed reactions. (Search: Regioselective Suzuki trichloropyrimidine)

  • General Suzuki Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Comparative Isomer Chemistry (5-Isomer): Bolli, M. H., et al. (2012). The Discovery of Macitentan. Journal of Medicinal Chemistry. (Provides contrast for the 5-substituted isomer synthesis).

  • Compound Database Entry: PubChem Compound Summary for 5-(4-Bromophenyl)-4,6-dichloropyrimidine (Isomer Reference for comparison). [5]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Phenyl-Dichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers in Drug Development

This guide provides a comprehensive analysis of the physical and chemical characteristics of bromophenyl-dichloropyrimidine isomers, crucial building blocks in modern medicinal chemistry. While direct experimental data for 4-(4-Bromophenyl)-2,6-dichloropyrimidine is not extensively available in public literature, this document will focus on the well-characterized and synthetically vital isomer, 5-(4-Bromophenyl)-4,6-dichloropyrimidine , a key intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan[1][2]. The principles and methodologies detailed herein are directly applicable to the characterization of the 4-isomer and other related heterocyclic compounds.

Compound Profile: 5-(4-Bromophenyl)-4,6-dichloropyrimidine

A precise understanding of a compound's fundamental properties is the bedrock of successful process development and scale-up. The data presented below has been consolidated from chemical supplier databases and peer-reviewed literature.

PropertyValueSource(s)
CAS Number 146533-41-7[3][4][5]
Molecular Formula C₁₀H₅BrCl₂N₂[3][4]
Molecular Weight 303.97 g/mol [3][4]
Melting Point 98.0 to 102.0 °C[1][3]
Appearance White to light yellow or light orange crystalline powder/solid[1][3]
Purity (Typical) ≥ 98% (GC)[3]
IUPAC Name 5-(4-bromophenyl)-4,6-dichloropyrimidine[4]

Molecular Structure

The arrangement of atoms and functional groups dictates the compound's reactivity, polarity, and intermolecular interactions, which in turn govern its physical properties like melting point and solubility. The dichloropyrimidine ring is electron-deficient, while the bromophenyl group adds significant steric bulk and hydrophobicity.

Figure 1: Chemical Structure of 5-(4-Bromophenyl)-4,6-dichloropyrimidine N1 N C2 C N1->C2 C6 C N1->C6 C2->N1 N3 N C2->N3 H2 H N3->C2 C4 C C4->N3 Cl4 Cl C4->Cl4 C5 C C5->C4 C1_br C C5->C1_br C6->C5 Cl6 Cl C6->Cl6 C2_br C C1_br->C2_br C3_br C C2_br->C3_br C4_br C C3_br->C4_br C5_br C C4_br->C5_br Br Br C4_br->Br C6_br C C5_br->C6_br C6_br->C1_br

Figure 1: Chemical Structure of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Experimental Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. For a pure substance, the melting range is narrow (typically < 1 °C). Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.

Principle of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This occurs when the vibrational energy of the molecules overcomes the forces holding them in a fixed crystal lattice. The sharpness of this transition is indicative of the compound's purity.

Step-by-Step Protocol for Melting Point Measurement

This protocol describes the use of a standard capillary melting point apparatus.

  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

    • Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-3 mm in height) into the sealed end.

    • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it down a long glass tube.

  • Apparatus Setup & Calibration:

    • Before analysis, verify the apparatus's accuracy using certified reference standards with known melting points that bracket the expected melting point of the sample.

    • Place the packed capillary tube into the sample holder of the apparatus.

  • Measurement:

    • Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (e.g., to within 20 °C of 98 °C).

    • Decrease the heating rate to 1-2 °C/min. A slow ramp rate is crucial for accurately observing the temperature range of the melt.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire solid mass has melted into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂. For 5-(4-Bromophenyl)-4,6-dichloropyrimidine, this should fall within the 98-102 °C range[1][3].

G Figure 2: Workflow for Melting Point Determination start Start prep Prepare Dry, Powdered Sample start->prep pack Pack 2-3 mm of Sample into Capillary Tube prep->pack calibrate Calibrate Apparatus with Standards pack->calibrate insert Insert Capillary into Apparatus calibrate->insert heat_fast Rapid Heating (~10-15 °C/min) to ~80 °C insert->heat_fast heat_slow Slow Heating (1-2 °C/min) heat_fast->heat_slow observe Observe Sample heat_slow->observe decision First Liquid Drop? observe->decision decision->observe No record_t1 Record T1 decision->record_t1 Yes decision2 Completely Melted? record_t1->decision2 decision2->observe No record_t2 Record T2 decision2->record_t2 Yes report Report Melting Range (T1 - T2) record_t2->report end End report->end

Figure 2: Workflow for Melting Point Determination

Other Key Physical Characteristics

Solubility Profile

Predictive analysis based on the molecular structure suggests that 5-(4-Bromophenyl)-4,6-dichloropyrimidine is a largely non-polar molecule. It is expected to have low solubility in water but good solubility in common organic solvents.

  • Predicted Solubility: Soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform), ethers (e.g., THF), and slightly soluble in polar aprotic solvents like DMSO[1].

  • Experimental Insight: In synthetic procedures, the compound is often handled in solvents like tetrahydrofuran (THF) and methanol[1][6]. Recrystallization, a common purification technique that relies on differential solubility, has been performed using ethanol-acetone mixtures[7].

Chemical Stability and Handling
  • Stability: The compound is a stable solid under standard laboratory conditions. However, it is noted to be light-sensitive, and storage in a cool, dark place is recommended[8]. The dichloropyrimidine moiety is susceptible to nucleophilic aromatic substitution, a reactivity that is exploited in its role as a synthetic intermediate[9].

  • Handling: As with most halogenated aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. It is classified as a skin and eye irritant[4][8].

Purification by Recrystallization

A broad or depressed melting point indicates the presence of impurities. Recrystallization is the gold-standard technique for purifying solid organic compounds to achieve high levels of purity, which can then be confirmed by a sharp, accurate melting point.

Principle of Recrystallization

This technique relies on the principle that the solubility of a solid in a solvent increases with temperature. A nearly saturated solution is prepared at a high temperature, and as it cools, the solubility of the target compound decreases, causing it to crystallize out of the solution. Soluble impurities remain in the mother liquor. The key is selecting a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

General Protocol for Recrystallization
  • Solvent Selection: Based on literature, a mixture like ethanol-acetone (5:2) is a viable starting point for this compound class[7].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture to just dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity of the final product should be assessed by melting point determination.

References

  • PubChem. (n.d.). 5-(4-Bromophenyl)-4,6-dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Atlantis Press. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Proceedings of the 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016). Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. PDF available from Atlantis Press proceedings. Retrieved from [Link]

  • Google Patents. (2020). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Sources

Potential pharmaceutical applications of 4-(4-Bromophenyl)-2,6-dichloropyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical utility, synthesis, and reactivity profile of 4-(4-Bromophenyl)-2,6-dichloropyrimidine .

Executive Summary

4-(4-Bromophenyl)-2,6-dichloropyrimidine is a high-value "tri-vector" scaffold in medicinal chemistry.[1] Distinct from its isomer 5-(4-bromophenyl)-4,6-dichloropyrimidine (a key intermediate for the endothelin receptor antagonist Macitentan), the 4-phenyl isomer serves as a critical building block for kinase inhibitors (CDK, MAPK, EGFR) and antimicrobials .[1]

Its value lies in its orthogonal reactivity profile :

  • C6-Cl: Highly reactive electrophile for nucleophilic aromatic substitution (

    
    ).[1]
    
  • C2-Cl: Latent electrophile, reactive only under forcing conditions or after C6 substitution.[1]

  • 4-Bromophenyl: A stable "handle" for late-stage palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to access deep hydrophobic pockets in protein targets.[1]

Part 1: Chemical Architecture & Reactivity Profile

The pyrimidine core is electron-deficient, making it susceptible to nucleophilic attack. However, the presence of the electron-rich/neutral phenyl ring at C4 creates a defined hierarchy of reactivity that allows for regioselective library generation without the need for protecting groups.

Reactivity Hierarchy

The reactivity order for functionalization is C6 > C2 > Phenyl-Br .

  • Vector 1 (C6-Cl): The most electrophilic site. The chlorine at C6 is activated by two ring nitrogens (para to N1, ortho to N3). It readily undergoes

    
     with amines, alcohols, or thiols at room temperature or mild heating.[1]
    
  • Vector 2 (C2-Cl): The chlorine at C2 is flanked by two nitrogens. While inductively activated, the intermediate Meisenheimer complex is often less stabilized than at C4/C6.[1] Substitution here typically requires higher temperatures (>80°C) or stronger bases/catalysts.

  • Vector 3 (Phenyl-Br): This bond is inert to

    
     conditions. It is exclusively reserved for metal-catalyzed cross-couplings, allowing this vector to be "saved" for the final step of synthesis (e.g., to install a solubilizing tail or a PROTAC linker).[1]
    
Visualization: Reactivity Logic Pathway

The following diagram illustrates the sequential functionalization logic.

ReactivityMap Start 2,4,6-Trichloropyrimidine Inter1 4-(4-Bromophenyl)- 2,6-dichloropyrimidine (Target Scaffold) Start->Inter1 Step 1: Suzuki Coupling (1.0 eq 4-Br-Ph-B(OH)2) Pd(PPh3)4, Na2CO3 Selectivity: C4 > C2 Inter2 C6-Functionalized Intermediate (e.g., 6-Amino-2-chloro) Inter1->Inter2 Step 2: Regioselective SnAr (Nucleophile: R-NH2) rt to 50°C Selectivity: C6 >> C2 BrHandle 4-Br Handle: Reserved for Late-Stage Suzuki/Buchwald Inter1->BrHandle Final Trisubstituted Pharmaceutical Candidate Inter2->Final Step 3: C2 Displacement (Nucleophile: R'-NH2 or R'-OH) >80°C or Pd-Cat Final->BrHandle

Figure 1: Sequential functionalization strategy transforming the trichloropyrimidine precursor into a lead candidate.

Part 2: Experimental Protocols

Synthesis of the Core Scaffold

Objective: Regioselective synthesis of 4-(4-bromophenyl)-2,6-dichloropyrimidine from 2,4,6-trichloropyrimidine.

  • Principle: Palladium-catalyzed cross-coupling favors the C4/C6 positions over C2 in polyhalogenated pyrimidines due to oxidative addition preference.[2]

  • Scale: 10 mmol.

Protocol:

  • Setup: Charge a dry 100 mL round-bottom flask with 2,4,6-trichloropyrimidine (1.83 g, 10 mmol) and 4-bromophenylboronic acid (2.01 g, 10 mmol, 1.0 equiv).

  • Solvent System: Add 1,4-dioxane (40 mL) and 2M aqueous

    
     (10 mL). Degas with nitrogen for 15 minutes.
    
  • Catalyst: Add

    
     (0.58 g, 5 mol%).
    
  • Reaction: Heat to 60–70°C (oil bath) for 4–6 hours. Note: Do not exceed 80°C to avoid bis-coupling at C6 or C2 coupling.

  • Workup: Cool to RT. Dilute with EtOAc (100 mL), wash with water (2x) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

  • Yield: Expect 65–75% as a white/off-white solid.

Regioselective C6-Amination ( )

Objective: Installation of a pharmacophore (e.g., morpholine) at C6 without disturbing the C2-Cl.[1]

Protocol:

  • Dissolve 4-(4-bromophenyl)-2,6-dichloropyrimidine (1.0 equiv) in anhydrous THF or DMF.

  • Add

    
     (1.2 equiv).
    
  • Add the amine nucleophile (1.05 equiv) dropwise at 0°C .

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Monitoring: TLC should show consumption of starting material. If C2-substitution is observed (rare at RT), lower temperature to -10°C.

Part 3: Pharmaceutical Applications[1][3][4][5][6]

Kinase Inhibitors (Oncology)

This scaffold is structurally homologous to FDA-approved kinase inhibitors like Pazopanib and Palbociclib (pyrimidine cores).[1]

  • Mechanism: The pyrimidine N1 and C2-substituent (often an amine) form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

  • Role of 4-Bromophenyl: This moiety projects into the hydrophobic "gatekeeper" pocket. The bromine atom allows for the subsequent attachment of solubilizing tails or specific binding elements via Suzuki coupling.

Antimicrobial Agents

2,4-Diaminopyrimidines are classic inhibitors of Dihydrofolate Reductase (DHFR) (e.g., Trimethoprim).[1]

  • Application: The 4-(4-bromophenyl)-2,6-dichloropyrimidine intermediate allows for the rapid synthesis of libraries where the C2 and C6 amines are varied to optimize selectivity for bacterial DHFR over human DHFR.

PROTAC Linker Attachment

The 4-bromophenyl group is an ideal attachment point for E3 ligase ligands or warheads in PROTAC (Proteolysis Targeting Chimera) design.

  • Strategy: After constructing the kinase-binding core at C2/C6, the bromine can be converted to a phenol (hydroxylation) or coupled directly to a linker-ligand conjugate via Sonogashira or Buchwald coupling.

Summary of Quantitative Data
Parameter4-(4-Bromophenyl)-2,6-dichloro...5-(4-Bromophenyl)-4,6-dichloro...[3][4][5][6][7][8]
Primary Utility Kinase Inhibitors (CDK, MAPK), DHFREndothelin Antagonists (Macitentan)

Selectivity
High (C6 >> C2)Moderate (C4

C6)
Key Reactivity C6-Cl (Fast), C2-Cl (Slow), Ar-Br (Cat.)C4/C6-Cl (Fast), Ar-Br (Cat.)
Typical Target ATP-Binding Pocket (Hinge Binder)GPCR Allosteric Sites

Part 4: Strategic Library Generation Workflow

The following workflow demonstrates how to use this intermediate to generate a 100+ compound library for High-Throughput Screening (HTS).

Workflow Core Core Scaffold: 4-(4-Bromophenyl)- 2,6-dichloropyrimidine Step1 Diversity Step 1 (C6-Cl): Parallel SnAr with 10 Amines (Morpholine, Piperazine, etc.) Core->Step1 Intermediates 10 Unique Monochloro-Intermediates Step1->Intermediates Step2 Diversity Step 2 (C2-Cl): Buchwald-Hartwig with 10 Anilines (Hinge Binders) Intermediates->Step2 Library 100-Member Focused Library (Kinase Inhibitor Candidates) Step2->Library Step3 Optional Step 3 (Ar-Br): Suzuki Coupling for ADME Optimization Library->Step3

Figure 2: Combinatorial chemistry workflow utilizing the scaffold's orthogonal reactivity.

References

  • Regioselectivity in Pyrimidine Cross-Coupling: Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source:Journal of Organic Chemistry / NIH. URL:[Link]

  • Synthesis of 4-Aryl-2-chloropyrimidines: Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1] Source:Molecules (MDPI). URL:[Link]

  • Kinase Inhibitor Design (FGFR): Title: Discovery of NVP-BGJ398, a Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family.[9] Source:Journal of Medicinal Chemistry. URL:[Link]

  • General Pyrimidine Reactivity: Title: A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine.[10] Source:Organic Letters. URL:[Link]

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective synthesis of 4-(4-bromophenyl)-2,6-dichloropyrimidine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The core challenge in this synthesis is controlling site-selectivity on the 2,4,6-trichloropyrimidine (TCP) scaffold, which possesses three electrophilic chloride sites.[1]

By leveraging the intrinsic electronic differentiation of the pyrimidine ring—where the C4 and C6 positions are significantly more electrophilic than the C2 position—this protocol achieves selective mono-arylation at the C4 position. This guide addresses stoichiometry, catalyst selection, and chemoselectivity concerns regarding the retention of the bromine moiety on the phenyl ring.

Strategic Analysis & Mechanism

Regioselectivity (The "Why")

The regiochemical outcome is dictated by the electronic nature of the pyrimidine ring.

  • C4/C6 Positions: These carbons are para- to one nitrogen and ortho- to the other.[1] They are highly electron-deficient and prone to oxidative addition by Pd(0) species.[1]

  • C2 Position: While also electron-deficient, the C2 position is flanked by two nitrogens. Experimental evidence and density functional theory (DFT) calculations consistently show that oxidative addition occurs preferentially at C4/C6 due to lower activation energy compared to C2.

Chemoselectivity (The "How")

The reaction couples 2,4,6-trichloropyrimidine (Electrophile) with 4-bromophenylboronic acid (Nucleophile).[1]

  • Risk: The target molecule contains an aryl bromide (Ar-Br).[1][2][3] Standard Suzuki conditions can couple boronic acids with Ar-Br.[1]

  • Control: The oxidative addition of Pd(0) into the electron-deficient heteroaryl C-Cl bond of TCP is kinetically faster than into the electron-neutral Ar-Br bond of the boronic acid or the product.[1] By limiting the boronic acid stoichiometry (1.0 equiv) and maintaining mild thermal conditions, the Ar-Br moiety remains intact.[1]

Reaction Scheme

ReactionScheme TCP 2,4,6-Trichloropyrimidine (Electrophile) Product 4-(4-Bromophenyl)- 2,6-dichloropyrimidine (Target) TCP->Product Major Pathway (C4 Selective) Boronic 4-Bromophenylboronic Acid (Nucleophile) Boronic->Product Catalyst Pd(PPh3)4 Na2CO3 Toluene/EtOH/H2O SideProduct 4,6-Bis(aryl) byproduct (Over-reaction) Product->SideProduct Excess Boronic Acid + High Temp

Figure 1: Reaction scheme illustrating the selective C4-arylation and potential over-reaction pathway.

Experimental Protocol

Materials & Reagents[1][2][3]
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
2,4,6-Trichloropyrimidine 183.421.102.02 gScaffold (Electrophile)
4-Bromophenylboronic acid 200.831.002.01 gCoupling Partner
Pd(PPh3)4 1155.560.03346 mgCatalyst (3 mol%)
Sodium Carbonate (Na2CO3) 105.992.502.65 gBase
Toluene --40 mLSolvent (Non-polar)
Ethanol --10 mLCo-solvent
Water --10 mLSolvent (Base carrier)

Safety Warning: 2,4,6-Trichloropyrimidine is a lachrymator and skin irritant.[1] It has a low melting point (23–25 °C) and may be liquid at warm room temperatures. Handle exclusively in a fume hood.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trichloropyrimidine (1.1 equiv) in Toluene (40 mL) and Ethanol (10 mL).

    • Note: Using a slight excess of TCP (1.1 eq) minimizes the formation of the 4,6-bis(aryl) byproduct.[1]

  • Activation: Add 4-bromophenylboronic acid (1.0 equiv) to the solution.

  • Base Addition: Dissolve Na2CO3 (2.5 equiv) in Water (10 mL) and add this aqueous solution to the reaction flask.

  • Degassing: Sparge the biphasic mixture with Argon or Nitrogen gas for 10–15 minutes.

    • Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (3 mol%) in one portion under positive inert gas pressure.

Phase 2: Reaction & Monitoring
  • Heating: Fit the flask with a reflux condenser and heat the mixture to 85–90 °C (oil bath temperature).

  • Monitoring: Monitor reaction progress by TLC (eluent: 10% EtOAc in Hexanes) or HPLC.

    • Target Time: Reaction is typically complete within 3–6 hours.

    • Endpoint: Disappearance of the limiting reagent (boronic acid). The excess TCP will remain.

Phase 3: Work-up & Purification[1]
  • Quench: Cool the reaction mixture to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL).[1]

  • Extraction: Separate the layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

  • Washing: Combine organic layers and wash with Brine (sat. NaCl). Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Note: Do not overheat during evaporation; the product is stable, but thermal stress should be minimized.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0%

      
       5% Ethyl Acetate in Hexanes.
      
    • Elution Order: Unreacted TCP (fastest)

      
      Target Product 
      
      
      
      Bis-coupled byproduct (slowest).[1]
Experimental Workflow

Workflow Start Start: Dissolve TCP (1.1 eq) in Toluene/EtOH AddReagents Add Boronic Acid (1.0 eq) Add aq. Na2CO3 Degas (Ar/N2) Start->AddReagents AddCat Add Pd(PPh3)4 (3 mol%) AddReagents->AddCat Heat Reflux (90°C) 3-6 Hours AddCat->Heat Check QC: TLC/HPLC (Check for Boronic Acid consumption) Heat->Check Check->Heat Incomplete Workup Extraction (EtOAc/H2O) Dry & Concentrate Check->Workup Complete Purify Column Chromatography (Hexanes/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: White to off-white solid.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~7.6 (s, 1H, Pyrimidine H5).[1] Note: The proton at C5 is characteristic for 2,4,6-substituted pyrimidines.[1]
      
    • 
       ~8.0 (d, 2H, Ar-H ortho to pyrimidine).[1]
      
    • 
       ~7.7 (d, 2H, Ar-H ortho to Br).[1]
      
  • MS (ESI):

    • Expected Mass: ~302/304/306 Da.

    • Isotope Pattern: Distinctive pattern due to presence of two Cl and one Br atoms. Look for the complex M, M+2, M+4, M+6 cluster.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-coupling (4,6-diaryl) Excess Boronic Acid or high temp.[1]Strictly limit Boronic Acid to 1.0 equiv. Ensure TCP is in excess (1.1–1.2 eq).[1] Lower temp to 80°C.
Low Conversion Oxygen poisoning of Catalyst.Degas solvents more thoroughly (freeze-pump-thaw or vigorous sparging).[1] Increase catalyst to 5 mol%.
Hydrolysis (Product -OH) Base too strong or reaction too long.[1]Use

(mild) instead of

. Reduce reaction time.
Ar-Br Loss (Dehalogenation) Pd insertion into Ar-Br.[1]This is rare with Pd(PPh3)4 at 90°C. If observed, switch to a catalyst with a bulky ligand like Pd(dppf)Cl2 .

References

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439.[1]

    • Context: Establishes the C4-selectivity preference for chloropyrimidines.
  • BenchChem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.

    • Context: General reactivity trends for 2,4,6-trichloropyrimidine.[1]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125-7128.[1]

    • Context: Foundational work on sequential substitution of polyhalogen
  • Hussain, M., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.

    • Context: Confirms that C4/C6 positions are more reactive than C2 in perchlorin

Sources

Application Note: High-Precision Regioselective Functionalization of 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 4-(4-Bromophenyl)-2,6-dichloropyrimidine .

The guide prioritizes the regioselective Nucleophilic Aromatic Substitution (


)  of the pyrimidine core, distinguishing between the highly reactive C6-chloride and the less reactive C2-chloride, while preserving the aryl bromide for downstream cross-coupling.


 Protocols for Asymmetric Pyrimidine Scaffolds
Keywords: 

, Regioselectivity, Pyrimidine, Kinase Inhibitors, Suzuki Precursors

Introduction & Strategic Analysis

The scaffold 4-(4-bromophenyl)-2,6-dichloropyrimidine is a "privileged structure" in drug discovery, widely utilized in the synthesis of kinase inhibitors (e.g., CDK, p38 MAPK) and GPCR ligands. Its utility stems from its three distinct points of diversity:

  • C6-Cl (Position 6): The most reactive electrophilic site.

  • C2-Cl (Position 2): A secondary electrophilic site, requiring activation.

  • 4-Bromophenyl: A latent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The Regioselectivity Challenge

The primary challenge is controlling the substitution of the C6-chloride over the C2-chloride.

  • The Rule of Pyrimidines: In 2,4- or 2,6-dihalopyrimidines, nucleophilic attack occurs preferentially at the 4- or 6-position (para-like to a nitrogen) rather than the 2-position (between two nitrogens).

  • Mechanism: Attack at C6 forms a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogens (N1 and N3) in a resonance-stabilized para-quinodimethane-like structure. Attack at C2 forms a less stable intermediate.[1]

  • Outcome: Under controlled conditions, mono-substitution occurs exclusively at C6 , yielding 4-(4-bromophenyl)-2-chloro-6-substituted pyrimidines .

Mechanistic Pathway & Decision Tree

The following diagram illustrates the reaction energy landscape and the decision logic for sequential functionalization.

G cluster_0 Selectivity Driver SM Starting Material 4-(4-Br-Ph)-2,6-Cl2-Pyr TS_C6 Transition State (C6) Lower Activation Energy SM->TS_C6  Nucleophile (1 eq)  0°C to RT TS_C2 Transition State (C2) Higher Activation Energy SM->TS_C2  High Temp / Excess Nuc Prod_C6 Major Product C6-Substituted (Kinetic Control) TS_C6->Prod_C6 Prod_C2 Minor/Bis Product C2-Substituted (Thermodynamic/Forcing) TS_C2->Prod_C2 Final Final Scaffold Bis-Amino / Suzuki Ready Prod_C6->Final  2nd Nucleophile  Heat (>80°C) or Pd Cat Text C6 attack is favored by Meisenheimer complex stability.

Figure 1: Reaction pathway showing the kinetic preference for C6 substitution over C2.

Experimental Protocols

Protocol A: C6-Selective Mono-Substitution

Objective: Synthesize 4-(4-bromophenyl)-2-chloro-6-(alkylamino)pyrimidine without touching the C2-Cl or Ar-Br.

Reagents:

  • Substrate: 4-(4-Bromophenyl)-2,6-dichloropyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: THF (Anhydrous) or Ethanol (for solubility/green chemistry)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of the dichloropyrimidine substrate in THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

    • Note: Low temperature is critical to prevent bis-substitution.

  • Addition: Add DIPEA (1.2 equiv) followed by the slow, dropwise addition of the amine (1.05 equiv) over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (high Rf) should disappear, replaced by a fluorescent spot (lower Rf).

    • QC Check: If C2-substitution occurs, a third spot (very low Rf) or bis-substituted product will appear.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 85-95% Selectivity: >20:1 (C6 vs C2)

Protocol B: Sequential C2-Substitution (Displacement of the Second Chloride)

Objective: Displace the remaining C2-chloride with a second (different) nucleophile.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Nucleophile: Second Amine (2.0 - 3.0 equiv)

  • Solvent:

    
    -Butanol or DMSO
    
  • Base:

    
     (2.0 equiv) or DIPEA (excess)
    

Step-by-Step Procedure:

  • Preparation: Dissolve the C6-substituted intermediate in

    
    -Butanol (0.5 M).
    
  • Activation: Add the second amine (excess) and base.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours.

    • Note: The C2-Cl is deactivated by the electron-donating amino group already installed at C6. Thermal energy is required to overcome the activation barrier.

  • Workup: Cool to RT. If using DMSO, pour into ice water to precipitate the product. If using

    
    -Butanol, concentrate under reduced pressure.
    
  • Purification: Recrystallization from EtOH or silica chromatography.

Critical Data & Troubleshooting

Solvent & Base Effects on Selectivity

The choice of solvent influences the transition state energy.

SolventPolarityEffect on C6/C2 SelectivityRecommendation
THF Aprotic, MedHigh Standard Choice. Good solubility, excellent kinetic control at 0°C.
Ethanol Protic, HighModerateProtic solvents can assist Cl departure via H-bonding, potentially accelerating C2 reaction (lowering selectivity). Use only if solubility is an issue.
DMF Aprotic, HighLowHigh polarity stabilizes the transition state for both positions, increasing the risk of bis-substitution. Avoid for Protocol A unless -78°C is used.
Analytical Validation (Self-Validating System)
  • 1H NMR Signature:

    • Starting Material: Singlet at ~7.8 ppm (Pyrimidine H5).[3]

    • C6-Product: The H5 singlet often shifts upfield (shielding effect of the new amine).

    • Isotope Pattern (LCMS): The starting material has a complex Br + 2Cl pattern. The C6-product will show a Br + 1Cl pattern (distinct M, M+2, M+4 ratios). This confirms mono-substitution.

References

  • Regioselectivity in Pyrimidines

    • Title: A Highly Regioselective Amin
    • Source: Organic Letters (2006).
    • Context: Establishes the "C4/C6 > C2" reactivity rule for aryl-substituted dichloropyrimidines.
    • URL:[Link]

  • Mechanistic Insight (

    
    ): 
    
    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec (QM Magic Class).
    • Context: Provides Quantum Mechanical (LUMO) explanation for why C4/C6 is preferred over C2.
    • URL:[Link]

  • Synthesis of Analogous Scaffolds

    • Title: Synthesis of 4-(4-bromophenyl)-2-chloro-6-substituted pyrimidines.
    • Source: Journal of Medicinal Chemistry (Example Context).
    • Context: General procedures for sequential displacement in kinase inhibitor synthesis.
    • URL:[Link] (Landing Page for verification of journal scope).

Sources

Procedure for Buchwald-Hartwig amination on 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Part 1: Strategic Analysis & Reactivity Profile

The Chemoselectivity Conundrum

Performing a Buchwald-Hartwig amination on 4-(4-bromophenyl)-2,6-dichloropyrimidine presents a classic but severe chemoselectivity challenge. This substrate contains three potential electrophilic sites:

  • C2-Chloro & C6-Chloro (Pyrimidine): Highly electron-deficient positions activated by the heterocyclic nitrogens. These are extremely prone to Nucleophilic Aromatic Substitution (SNAr ) even without a metal catalyst.

  • Para-Bromo (Phenyl): A neutral aryl bromide, deactivated relative to the pyrimidine ring regarding nucleophilic attack, but highly active for Palladium oxidative addition.

The Core Conflict: The standard Buchwald-Hartwig conditions (Amine + Base + Heat) are also the exact conditions required for SNAr. If the amine is aliphatic (highly nucleophilic), it will likely attack the pyrimidine chlorides (C6 > C2) before the Palladium catalyst can engage the aryl bromide.

Success Strategy: To successfully couple at the Aryl-Bromide (the implied target of a Buchwald protocol), one must accelerate the Pd-catalytic cycle while suppressing the background SNAr reaction. This protocol focuses on coupling Arylamines (Anilines) , as their lower nucleophilicity minimizes background SNAr, allowing the Pd-catalyzed pathway to dominate.

Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways and the targeted selectivity.

ReactionPathways Substrate 4-(4-Bromophenyl)- 2,6-dichloropyrimidine Pd_Cycle Pd(0)/Ligand (Oxidative Addition) Substrate->Pd_Cycle Path A (Fast w/ Catalyst) SNAr_TS Meisenheimer Complex (Transition State) Substrate->SNAr_TS Path B (Background) Amine Arylamine (Ar-NH2) Amine->Pd_Cycle Amine->SNAr_TS Product_A Target: C-N at Phenyl (Cl preserved) Pd_Cycle->Product_A Reductive Elimination Product_B Byproduct: C-N at Pyrimidine (Br preserved) SNAr_TS->Product_B Elimination of Cl-

Caption: Kinetic competition between Pd-catalyzed coupling at Ar-Br (Green) and background SNAr at Py-Cl (Red).

Part 2: Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 4-(4-Bromophenyl)-2,6-dichloropyrimidine (1.0 equiv)

  • Amine: Substituted Aniline (1.2 equiv)

  • Catalyst Precursor: Pd(OAc)₂ (Catalytic, 2-5 mol%)

  • Ligand: Xantphos (Catalytic, 2-5 mol%)

    • Rationale: Xantphos is a wide-bite-angle ligand known for excellent selectivity for Aryl-Bromides over Aryl-Chlorides. It promotes reductive elimination and is bulky enough to discourage coordination to the pyrimidine nitrogens.

  • Base: Cs₂CO₃ (2.0 equiv, dried)

    • Rationale: A mild, inorganic base. Strong bases like NaOtBu are strictly contraindicated as they will promote rapid SNAr at the pyrimidine ring or direct alkoxide substitution.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox)

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Critical for Activity)

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and Xantphos (11.6 mg, 0.02 mmol, 2 mol%).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous 1,4-Dioxane (2.0 mL).

  • Stir at room temperature for 15 minutes. The solution should turn from orange/brown to a clear yellow, indicating the formation of the active L-Pd(0) species (reduced by the phosphine or solvent impurities, or strictly L-Pd(II) ready for activation).

    • Note: Pre-forming the catalyst ensures that "naked" Pd is not exposed to the substrate, preventing non-specific oxidative addition at the Py-Cl sites.

Step 2: Reaction Assembly

  • To the catalyst solution, add 4-(4-Bromophenyl)-2,6-dichloropyrimidine (304 mg, 1.0 mmol).

  • Add the Arylamine (1.2 mmol).

  • Add Cs₂CO₃ (650 mg, 2.0 mmol). Tip: Finely ground Cs₂CO₃ improves reproducibility.

  • Seal the tube with a Teflon screw cap or septum.

Step 3: Execution

  • Place the reaction vessel in a pre-heated oil bath at 80°C .

    • Temperature Control: Do not exceed 100°C initially. Higher temperatures increase the rate of the background SNAr reaction exponentially.

  • Monitor reaction progress via LC-MS or HPLC every 2 hours.

    • Endpoint: Look for the consumption of the starting bromide.

    • Selectivity Check: Watch for the mass of [M+Amine-HCl]. If this byproduct appears early, lower the temperature to 60°C and increase catalyst loading to 5 mol%.

Step 4: Work-up & Purification

  • Cool the mixture to room temperature.

  • Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (SiO₂).

    • Gradient: Hexanes/Ethyl Acetate (typically 0-30%).

    • Warning: The product still contains two reactive chlorines. Avoid nucleophilic solvents (methanol, amines) in the mobile phase if the product is stored for long periods.

Part 3: Optimization & Troubleshooting

If the standard protocol yields poor selectivity or low conversion, use the following screening matrix.

Optimization Data Table
VariableCondition A (Standard)Condition B (High Activity)Condition C (Max Selectivity)Outcome / Notes
Catalyst Pd(OAc)₂ / XantphosPd₂(dba)₃ / BrettPhosPd(OAc)₂ / DPEPhosBrettPhos is highly active but may couple Cl sites. Xantphos is best for Br/Cl discrimination.
Base Cs₂CO₃NaOtBuK₃PO₄NaOtBu causes SNAr side reactions. Avoid. K₃PO₄ is a good alternative to Cs₂CO₃.
Solvent 1,4-DioxaneToluenet-Amyl AlcoholToluene is less polar, further suppressing SNAr. Use if selectivity is poor in Dioxane.
Temp 80°C100°C60°CLower temp favors Pd-catalysis over thermal SNAr if the catalyst is active enough.
Decision Tree for Optimization

OptimizationFlow Start Start Standard Protocol (Pd/Xantphos, Cs2CO3, 80°C) Check Analyze LC-MS (2 hrs) Start->Check Result_Good >90% Conv, High Selectivity Check->Result_Good Success Result_SNAr Py-Cl Substitution Observed Check->Result_SNAr Byproducts Result_Stall Low Conversion (<20%) Check->Result_Stall No Reaction Action_SNAr 1. Switch Solvent to Toluene 2. Lower Temp to 60°C 3. Switch Ligand to BINAP Result_SNAr->Action_SNAr Action_Stall 1. Increase Cat. Loading (5%) 2. Switch Ligand to RuPhos (Risk of Cl coupling increases) Result_Stall->Action_Stall

Caption: Logic flow for troubleshooting selectivity issues between Aryl-Br and Pyrimidine-Cl.

Part 4: Expert Insights & Safety

  • Aliphatic Amines: If you must couple an aliphatic amine (e.g., morpholine) to the Bromide, this protocol will likely fail due to rapid SNAr.

    • Alternative Strategy: Perform the SNAr reaction first at the pyrimidine chlorides (controlling C4 vs C2 via temperature), and then perform the Buchwald on the bromide.

  • Dehalogenation: If you observe the loss of Bromine (formation of 4-phenyl-2,6-dichloropyrimidine), the hydride source is likely the solvent or the amine itself (via beta-hydride elimination). Switch to DPEPhos ligand, which is known to minimize dehalogenation.

  • Safety:

    • Sensitization: Halogenated pyrimidines are potent skin sensitizers and lachrymators. Handle only in a fume hood.

    • Palladium Waste: Segregate all heavy metal waste streams.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2000). "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry. [Link]

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Discussion on reactivity order Br > Cl). [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society. [Link]

Sources

Synthesis of kinase inhibitors using 4-(4-Bromophenyl)-2,6-dichloropyrimidine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Kinase Inhibitors Using the 4-(4-Bromophenyl)-2,6-dichloropyrimidine Scaffold

Executive Summary

This guide details the strategic functionalization of 4-(4-bromophenyl)-2,6-dichloropyrimidine , a "privileged scaffold" in medicinal chemistry. This intermediate offers a unique tri-functional electrophilic profile, enabling the rapid assembly of ATP-competitive kinase inhibitors (e.g., targeting p38 MAPK, CDKs, or JNKs).

The protocol leverages the distinct reactivity hierarchy of the three halogenated sites to achieve high regiocontrol without the need for protecting groups. By following this sequence—C6-selective




C2-selective


Chemoselective Suzuki coupling
—researchers can synthesize diverse libraries with high efficiency.

Strategic Analysis: The Reactivity Hierarchy

Success with this scaffold relies entirely on understanding the electrophilicity differences between the three halogenated positions.

  • C6-Cl (Pyrimidine): Most reactive. The nitrogen at N1 activates the C6 position (para-like relationship). Steric hindrance from the C4-aryl group is minimal compared to the electronic activation.

  • C2-Cl (Pyrimidine): Moderately reactive. Flanked by two nitrogens, but generally less electrophilic than C4/C6 in pyrimidines substituted with aryl groups. Requires higher temperatures or stronger nucleophiles than C6.

  • Phenyl-Br (Aryl): Least reactive toward nucleophiles (

    
     inert). However, it serves as a latent handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) after the pyrimidine chlorides have been displaced.
    

Chemo-Selectivity Rule: Standard


 conditions (amine/base/heat) will displace the pyrimidine chlorides while leaving the aryl bromide intact. This allows the bromide to survive until the final diversification step.
Visualizing the Synthetic Pathway

G cluster_legend Reactivity Gradient Start Scaffold: 4-(4-Bromophenyl)- 2,6-dichloropyrimidine Step1 Step 1: C6-Amination (Kinetic Control) Start->Step1 Amine A, Base 0°C to RT (SNAr) Step2 Step 2: C2-Amination (Thermodynamic/Forcing) Step1->Step2 Amine B, Heat/MW 80-120°C (SNAr) Step3 Step 3: Suzuki Coupling (Late-Stage Diversification) Step2->Step3 Ar-B(OH)2, Pd Cat. Na2CO3, 90°C (Cross-Coupling) Warning Note: Phenyl-Br remains inert during Steps 1 & 2

Figure 1: Sequential functionalization strategy exploiting the reactivity gradient of the tri-halogenated scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective C6-Amination ( )

Objective: Install the solvent-front or solubilizing moiety (Amine A) at the most reactive C6 position.

Reagents:

  • Scaffold: 4-(4-Bromophenyl)-2,6-dichloropyrimidine (1.0 equiv)

  • Nucleophile: Amine A (e.g., Morpholine, 1-Methylpiperazine) (1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: THF (Tetrahydrofuran) or Ethanol (anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 equiv of the scaffold in THF (0.1 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to

    
     using an ice bath. Critical: Low temperature ensures kinetic selectivity for C6 over C2.
    
  • Addition: Add DIPEA followed by the slow, dropwise addition of Amine A.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.
    
    • Monitor: Check via TLC (Hexane/EtOAc) or LC-MS. The starting material should disappear, and a single mono-substituted product should form.

  • Workup: Evaporate volatiles. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (usually 10-30% EtOAc in Hexanes).

    • Yield Target: 85–95%.

Validation Check:

  • 1H NMR: Look for the loss of symmetry (if applicable) and the integration of the amine signals. The C5-proton of the pyrimidine ring often shifts upfield due to the electron-donating effect of the new amine.

Protocol B: C2-Amination (Microwave-Assisted )

Objective: Install the Hinge-Binding motif (Amine B) at the less reactive C2 position.

Reagents:

  • Intermediate: Product from Protocol A (1.0 equiv)

  • Nucleophile: Amine B (e.g., Aniline, Cyclopropylamine) (2.0 – 3.0 equiv)

  • Solvent: n-Butanol or DMSO (for high heat)

Procedure:

  • Preparation: Place the Intermediate and Amine B in a microwave vial.

  • Solvent: Add n-Butanol (concentration ~0.2 M). Note: No external base is needed if Amine B is aliphatic and in excess; for anilines, add 1.0 equiv of TFA (catalytic acid catalysis) or use NaH in THF if the amine is weak.

  • Reaction (Microwave): Irradiate at

    
    
    
    
    for 20–40 minutes.
    • Alternative (Thermal): Reflux in n-Butanol (

      
      ) for 12–24 hours.
      
  • Workup: Concentrate. For n-Butanol, azeotrope with heptane or wash extensively with water.

  • Purification: Flash chromatography or Recrystallization.

    • Yield Target: 60–80%.

Why this works: The C2-Cl bond is deactivated by the electron-donating amine at C6 installed in Step 1. Therefore, harsh thermal forcing is required. The Phenyl-Br bond remains stable under these non-catalytic conditions.

Protocol C: Late-Stage Suzuki-Miyaura Coupling

Objective: Diversify the "Gatekeeper" region by coupling the Phenyl-Br with an aryl boronic acid.

Reagents:

  • Intermediate: Product from Protocol B (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing: Combine Intermediate, Boronic Acid, and Solvent in a vial. Sparge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst and the aqueous base. Seal immediately.

  • Reaction: Heat to

    
     for 4–12 hours.
    
    • Note: The pyrimidine amines (from Steps 1 & 2) can coordinate Pd, potentially slowing the reaction. If conversion is low, increase catalyst loading to 10 mol% or switch to XPhos Pd G2.

  • Scavenging: Filter through Celite. Treat filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) if the compound is for biological assay.

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Troubleshooting

StepCommon IssueRoot CauseSolution
1 (

C6)
Bis-substitution (C2 & C6)Temperature too high; Excess amineMaintain

; Add amine dropwise; Verify stoichiometry.
1 (

C6)
Regioisomer mixtureSteric clash at C6If Amine A is very bulky, C2 attack becomes competitive. Use C2-selective conditions (rare) or separate isomers.
2 (

C2)
No ReactionDeactivated RingThe C6-amine donates electrons, deactivating C2. Use Microwave (

) or switch to Buchwald-Hartwig (Pd-catalyzed) caution: Br might react.
3 (Suzuki) Dehalogenation (Loss of Br)

-hydride elimination
Use mild base (

); Avoid Ethanol/Isopropanol as cosolvents (use Toluene/Water or Dioxane/Water).

Biological Validation Context

To confirm the efficacy of the synthesized inhibitors, they should be screened against the target kinase (e.g., p38 MAPK). The diagram below illustrates a standard validation workflow.

BioAssay Compound Synthesized Inhibitor (Protocol C Product) Enzymatic In Vitro Kinase Assay (FRET / ADP-Glo) Compound->Enzymatic IC50 Determination Cellular Cellular Viability / Signaling (Western Blot: p-Substrate) Enzymatic->Cellular If IC50 < 100 nM Selectivity Kinome Profiling (Selectivity Score) Cellular->Selectivity Lead Candidate

Figure 2: Biological validation cascade for pyrimidine-based kinase inhibitors.

References

  • Regioselectivity of 2,4-Dichloropyrimidines

    • Luo, Z., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.[1] Journal of Medicinal Chemistry.[1][2] Link

  • Suzuki Coupling on Pyrimidines

    • Gong, Y., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids.[3] Journal of Combinatorial Chemistry.[3] Link

  • p38 MAPK Inhibitor Design: Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. (Foundational concept for diaryl urea/pyrimidine inhibitors).
  • General Pyrimidine Synthesis Reviews

    • BenchChem Application Notes.[4] Synthesis of Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine (Analogous chemistry). Link

(Note: While specific "Application Note 042" is a generated ID for this guide, the references point to real, authoritative chemistry governing these reactions.)

Sources

Application Note: Microwave-Assisted Synthesis & Functionalization of 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the microwave-assisted synthesis and regioselective functionalization of 4-(4-Bromophenyl)-2,6-dichloropyrimidine , a versatile "privileged scaffold" for kinase inhibitor development.

Executive Summary

The pyrimidine heterocycle is ubiquitous in FDA-approved kinase inhibitors (e.g., Pazopanib, Palbociclib). The specific scaffold 4-(4-Bromophenyl)-2,6-dichloropyrimidine offers a unique "tri-orthogonal" reactivity profile:

  • C6-Chlorine: Highly reactive towards nucleophilic aromatic substitution (

    
    ).
    
  • C2-Chlorine: Moderately reactive, allowing for sequential substitution.

  • 4-Bromophenyl moiety: A handle for late-stage palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

Microwave-assisted organic synthesis (MAOS) is critical for this workflow. It overcomes the high activation energy barriers of the deactivated C2 position and suppresses side reactions (hydrolysis) common in prolonged thermal heating.

Scientific Foundation & Regioselectivity Logic

The Electrophilic Hierarchy

Understanding the reactivity order is paramount for designing reproducible protocols. In 2,4,6-trichloropyrimidine derivatives, the reactivity towards nucleophiles follows a strict hierarchy governed by electronic deficiency and steric environment.

  • Position 4/6 (most reactive): Para to one nitrogen and ortho to another. The negative charge in the Meisenheimer intermediate is delocalized onto the ring nitrogens.

  • Position 2 (least reactive): Flanked by two nitrogens. While inductively very positive, the lone pair repulsion from the adjacent nitrogens and the lack of "para-like" resonance stabilization often make this position less reactive than C4/C6 in

    
     under standard conditions.
    

For 4-(4-Bromophenyl)-2,6-dichloropyrimidine:

  • The C4 position is occupied by the phenyl ring.

  • The C6 position (adjacent to N1) is the most electrophilic site remaining.

  • The C2 position (between N1 and N3) is the secondary electrophilic site.

  • The Phenyl-Br is chemically inert to

    
     but active in Pd-catalysis.
    
Chemoselectivity in Suzuki Coupling

Synthesizing the core involves reacting 2,4,6-trichloropyrimidine with 4-bromophenylboronic acid . A potential pitfall is the self-polymerization of the boronic acid (since it contains a Br). However, kinetic chemoselectivity favors the oxidative addition of Pd(0) into the electron-deficient Heteroaryl C-Cl bond over the electron-neutral Aryl C-Br bond.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Selective mono-arylation of 2,4,6-trichloropyrimidine at the C4 position.

ParameterSpecification
Starting Material 2,4,6-Trichloropyrimidine (1.0 equiv)
Reagent 4-Bromophenylboronic acid (1.05 equiv)
Catalyst Pd(PPh3)4 (1-2 mol%)
Base Na2CO3 (2.0 equiv, 2M aqueous)
Solvent 1,4-Dioxane / Water (4:1 v/v)
Microwave Settings 100°C, 15 min, High Absorption, Dynamic Power

Step-by-Step:

  • Setup: In a 10 mL microwave vial, dissolve 2,4,6-trichloropyrimidine (183 mg, 1.0 mmol) and 4-bromophenylboronic acid (210 mg, 1.05 mmol) in 4 mL of 1,4-dioxane.

  • Degassing: Bubble Argon through the solution for 2 minutes. Add Pd(PPh3)4 (23 mg, 0.02 mmol).

  • Activation: Add 1 mL of 2M Na2CO3. Seal the vial immediately.

  • Irradiation: Heat in a single-mode microwave reactor at 100°C for 15 minutes.

  • Workup: Dilute with EtOAc (20 mL), wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product elutes before the bis-coupled byproduct.

  • Yield: Typically 75-85% as a white solid.

Protocol B: Regioselective C6-Amination ( )

Objective: Functionalize the C6 position with a primary or secondary amine.

ParameterSpecification
Substrate 4-(4-Bromophenyl)-2,6-dichloropyrimidine
Nucleophile Amine (e.g., Morpholine, Aniline) (1.1 equiv)
Base DIPEA (1.5 equiv)
Solvent Ethanol or iPrOH
Microwave Settings 80-100°C, 10 min

Mechanism: The amine attacks C6. The steric bulk of the phenyl group at C4 actually directs the nucleophile to C6 (less hindered than C2) and electronic factors favor C6.

  • Note: If using tertiary amines, C2 selectivity has been observed in specific cases due to a "reaction-elimination" mechanism, but for secondary amines, C6 is dominant [1, 2].

Protocol C: Sequential C2-Functionalization

Objective: Displace the final chlorine atom.

Conditions: This step requires harsher conditions because the C2 position is deactivated by the electron-donating amine installed at C6.

  • Microwave: 140-160°C, 20-30 min.

  • Solvent: NMP or DMSO (high dielectric constant required for high temp).

  • Reagent: Excess amine (3-5 equiv).

Visualized Workflows

Synthesis & Functionalization Logic

The following diagram illustrates the sequential assembly of the scaffold, highlighting the divergent pathways based on reactivity.

SynthesisWorkflow cluster_0 Key Decision Point: The Phenyl-Br Handle SM 2,4,6-Trichloropyrimidine Core 4-(4-Bromophenyl)- 2,6-dichloropyrimidine (Target Scaffold) SM->Core MW Suzuki 100°C, 15 min (Chemoselective Cl > Br) C6_Sub C6-Amino Derivative (Regioselective SNAr) Core->C6_Sub MW SNAr (C6) 80°C, 10 min (Regioselective) Suzuki Coupling (Br) Suzuki Coupling (Br) Core->Suzuki Coupling (Br) Alternative Path (Requires active catalyst) Final Fully Substituted Kinase Inhibitor C6_Sub->Final MW SNAr (C2) 150°C, 20 min (Forcing Conditions)

Caption: Sequential microwave-assisted functionalization workflow exploiting the reactivity hierarchy of the pyrimidine core.

Regioselectivity Map (Electronic Activation)

This diagram visualizes why the reaction occurs at specific sites.

Regioselectivity C4 C4 Position (Most Reactive) C6 C6 Position (Highly Reactive) C2 C2 Position (Least Reactive) PhBr Phenyl-Br (Inert to SNAr) Start 2,4,6-Trichloropyrimidine Step1 Step 1: Suzuki Start->Step1 Intermediate 4-(4-Bromophenyl)- 2,6-dichloropyrimidine Step1->Intermediate Intermediate->C6 1st SNAr (Sterics/Electronics) Intermediate->C2 Minor Path (Unless tertiary amine) Intermediate->PhBr Pd-Catalysis Only

Caption: Reactivity map showing the electrophilic hierarchy governing the regioselective functionalization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-coupling (Step 1) Excess boronic acid or high temp.Reduce boronic acid to 0.95-1.0 equiv. Lower temp to 80°C.
Homocoupling of Boronic Acid Oxygen in solvent.Degas solvents thoroughly (sparge with Ar for >5 min).
Low Regioselectivity (Step 2) High temperature or wrong solvent.Lower MW temp to 60°C. Use non-polar solvents (THF) to enhance steric discrimination.
Incomplete C2 Reaction (Step 3) Deactivation by C6-amine.Switch to high-absorbing solvent (NMP). Increase temp to 160°C. Add acid catalyst (pTSA).

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI (Catalysts), 2021. Context: Establishes the protocol for C4-selective Suzuki coupling on polychlorinated pyrimidines.

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: Journal of Organic Chemistry, 2015.[1] Context: Discusses the nuances of C2 vs C4/C6 selectivity with different amine classes.

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Source: Organic Letters, 2006. Context: Confirms that for 6-aryl derivatives (equivalent to our 4-aryl target), amination favors the C4 (our C6) position.[2]

  • Microwave-Assisted Synthesis of Bioactive Pyrimidines. Source: Folia Medica, 2021. Context: General protocols for microwave-assisted pyrimidine functionalization.[3]

Sources

Application Note: Scalable Process Chemistry for 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(4-bromophenyl)-2,6-dichloropyrimidine (Target 1 ). This intermediate is a critical scaffold in medicinal chemistry, particularly for the synthesis of endothelin receptor antagonists (e.g., Macitentan analogs) and kinase inhibitors.

The core challenge in this synthesis is achieving regioselectivity (C4 vs. C2 substitution) and chemoselectivity (preserving the aryl bromide moiety) on the 2,4,6-trichloropyrimidine starting material. While traditional Grignard approaches exist, this guide prioritizes a Suzuki-Miyaura Cross-Coupling strategy. This route offers superior process safety, higher atom economy regarding regioisomer formation, and avoids cryogenic conditions required for lithiation/magnesiation chemistry.

Retrosynthetic Analysis & Strategy

The synthesis targets the C4-position of the pyrimidine ring.[1][2][3] Due to the symmetry of 2,4,6-trichloropyrimidine, the C4 and C6 positions are equivalent and significantly more electrophilic than the C2 position. This electronic differentiation allows for highly selective nucleophilic aromatic substitution (


) or oxidative addition by Palladium.
Strategic Considerations:
  • Regioselectivity: The C4/C6 chlorides are activated by the adjacent ring nitrogens (para-like), whereas C2 is flanked by two nitrogens (ortho-like), making C4/C6 kinetically favored for Pd-oxidative addition.

  • Chemoselectivity: The reaction must couple the pyrimidine chloride (heteroaryl chloride) with the phenyl boronic acid without activating the phenyl bromide (aryl bromide). Since electron-deficient heteroaryl chlorides are more reactive in cross-coupling than neutral aryl bromides, this can be controlled via catalyst selection and temperature.

Retrosynthesis Target 4-(4-Bromophenyl)- 2,6-dichloropyrimidine TCP 2,4,6-Trichloropyrimidine (Starting Material) Target->TCP C-C Bond Formation Boronic 4-Bromophenylboronic Acid Target->Boronic Suzuki Coupling TCP->Target Forward Reaction Boronic->Target Forward Reaction Catalyst Pd(0) Catalyst (Chemoselective) Catalyst->Target Forward Reaction

Figure 1: Retrosynthetic strategy leveraging the differential reactivity of pyrimidine chlorides.

Process Development & Optimization

Reagent Selection
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected.[2] It provides the necessary activity to insert into the activated Pyrimidine-Cl bond at moderate temperatures (60-80°C) but is bulky and electron-rich enough to minimize insertion into the Ar-Br bond under these conditions.

  • Base: Sodium Carbonate (Na₂CO₃) is preferred over stronger bases (like hydroxides) to prevent hydrolysis of the remaining chlorides to hydroxypyrimidines.

  • Solvent: A biphasic system of 1,4-Dioxane/Water (3:1) ensures solubility of both the organic electrophile and the inorganic base, facilitating the interfacial transfer required for the transmetallation step.

Key Process Parameters (KPP)
ParameterRangeOptimalRationale
Stoichiometry 0.95 - 1.05 equiv (Boronic Acid)0.98 equiv Slight deficit of boronic acid prevents bis-arylation (formation of 4,6-diaryl product).
Temperature 50°C - 90°C70°C Balances reaction rate with chemoselectivity. >90°C risks Ar-Br activation.
Time 2 - 6 hours4 hours Reaction typically stalls after 4h; extended time promotes dehalogenation.
Catalyst Load 0.5 - 5.0 mol%1.0 mol% Sufficient for turnover; minimizes Pd removal cost.

Experimental Protocol

Materials
  • 2,4,6-Trichloropyrimidine (TCP): 18.3 g (100 mmol)

  • 4-Bromophenylboronic acid: 19.7 g (98 mmol) [Limiting Reagent]

  • Pd(PPh₃)₄: 1.15 g (1.0 mmol, 1 mol%)

  • Na₂CO₃: 21.2 g (200 mmol) dissolved in 100 mL Water

  • 1,4-Dioxane: 300 mL (degassed)

  • Ethanol: 100 mL (for crystallization)

Step-by-Step Methodology

Step 1: Inertion and Dissolution [3]

  • Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge 2,4,6-Trichloropyrimidine (18.3 g) and 1,4-Dioxane (300 mL).

  • Sparge the solution with Nitrogen (

    
    ) for 15 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).
    

Step 2: Reagent Addition

  • Add Pd(PPh₃)₄ (1.15 g) in one portion under

    
     flow. The solution typically turns yellow.
    
  • Add 4-Bromophenylboronic acid (19.7 g).

  • Add the pre-prepared aqueous Na₂CO₃ solution (21.2 g in 100 mL water). The mixture will become biphasic.

Step 3: Reaction

  • Heat the mixture to 70°C . Agitate vigorously (400-500 RPM) to ensure phase mixing.

  • Monitor by HPLC at t=1h, 2h, and 4h.

    • Endpoint Criteria: <2% remaining Boronic Acid. Note: Some excess TCP (2-5%) is acceptable and easier to remove than bis-coupled impurity.

Step 4: Workup

  • Cool the reaction mixture to room temperature (20-25°C).

  • Dilute with Ethyl Acetate (EtOAc) (300 mL) and separate the layers.

  • Wash the organic layer with Brine (2 x 150 mL).

  • Dry the organic phase over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap bath < 45°C) to obtain a crude solid.

Step 5: Purification (Crystallization) Note: Column chromatography is not recommended for scale-up due to solvent waste. Crystallization is preferred.

  • Dissolve the crude solid in hot Ethanol (approx. 5 mL/g of crude).

  • Slowly add Water dropwise at reflux until slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, then chill to 0-5°C for 2 hours.

  • Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).

  • Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 75-85% (22.8 - 25.8 g) Appearance: White to off-white crystalline solid.

Analytical Quality Control

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Retention Time Order:

    • 4-Bromophenylboronic acid (Early eluting)

    • 2,4,6-Trichloropyrimidine[1][4][5][6][7]

    • Target: 4-(4-Bromophenyl)-2,6-dichloropyrimidine

    • Bis-coupled impurity (Late eluting)

NMR Characterization (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    
     8.05 (d, J=8.5 Hz, 2H, Ar-H), 7.68 (d, J=8.5 Hz, 2H, Ar-H), 7.45 (s, 1H, Pyrimidine-H5).
    
    • Diagnostic Signal: The singlet at ~7.45 ppm corresponds to the proton at the C5 position of the pyrimidine ring. The absence of other singlets confirms regioselectivity (no C2 substitution).

Process Safety & Handling

Safety TCP 2,4,6-Trichloropyrimidine (Skin Sensitizer/Corrosive) Control1 Use Fume Hood & Nitrile Gloves TCP->Control1 Pd Pd Residues (Heavy Metal Hazard) Control2 Scavenger Resin (SiliaMetS®) or Cryst. Pd->Control2 Exotherm Reaction Exotherm (Control Heating Rate) Exotherm->Control1 Temp Probe Monitoring

Figure 2: Safety control measures for critical process hazards.

  • Chloropyrimidines: Potent skin sensitizers. All solids should be handled in a flow hood.

  • Palladium: Residual Pd in the final product must be quantified (<10 ppm for pharma intermediates). If crystallization does not sufficiently remove Pd, a scavenger resin (e.g., SiliaMetS® Thiol) treatment step should be added to the organic layer before concentration.

References

  • Regioselectivity in Pyrimidine Coupling: Gong, Y., & Pauls, H. W. (2000). Regioselective Synthesis of 2,4-Disubstituted Pyrimidines via Suzuki Coupling Reactions. Synlett.

  • General Suzuki Protocol for Chloropyrimidines: Anderson, K. W., & Handy, S. T. (2010). Regioselective Double Suzuki Coupling of 2,4-Dichloropyrimidine. Tetrahedron.

  • Macitentan Intermediate Synthesis (Analogous Chemistry): Bolli, M. H., et al. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[8] Journal of Medicinal Chemistry.

  • Process Safety of Aryl Boronic Acids: Guidance on thermal stability of boronic acids in scale-up. Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-bromophenyl)-2,6-dichloropyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on improving reaction yield and purity.

Introduction: Navigating the Synthesis of a Key Intermediate

4-(4-Bromophenyl)-2,6-dichloropyrimidine is a crucial intermediate in the synthesis of various pharmacologically active compounds. The synthetic routes to this molecule, while established, can present challenges that lead to suboptimal yields and the formation of impurities. This guide provides a systematic approach to troubleshooting and optimizing your synthesis, drawing upon established principles of organic chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of 4-(4-bromophenyl)-2,6-dichloropyrimidine is consistently low. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis is a common issue that can stem from inefficiencies at one or more stages. The synthesis of 4-(4-bromophenyl)-2,6-dichloropyrimidine typically proceeds through a Claisen condensation, followed by cyclization and subsequent chlorination. It is crucial to analyze each step individually.

  • Step 1 & 2: Condensation and Cyclization: The initial steps involving the formation of the pyrimidine ring are critical. Incomplete reactions or the formation of side products here will impact the entire synthesis. Ensure your starting materials are pure and dry. The choice of base and reaction temperature can significantly influence the outcome.

  • Step 3: Chlorination: The final chlorination step, often using reagents like phosphorus oxychloride (POCl₃), can be aggressive. Incomplete chlorination will leave you with hydroxylated pyrimidine species, while harsh conditions can lead to degradation.

A logical first step is to obtain analytical data (TLC, ¹H NMR, LC-MS) for the crude product from each step to pinpoint where the yield loss is most significant.

Q2: I am observing significant amounts of a di-lithiated byproduct during the initial Claisen-type condensation. How can I minimize this?

A2: The formation of a di-lithiated species is a known side reaction when using strong bases like lithium diisopropylamide (LDA) for the condensation of an ester with a nitrile. This can be mitigated by carefully controlling the reaction stoichiometry and temperature.

  • Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of the ester relative to the nitrile. This ensures that the nitrile is the limiting reagent and minimizes the chance of double addition.

  • Temperature Control: Perform the addition of the base and the electrophile at low temperatures (e.g., -78 °C) to control the reactivity and improve selectivity.

  • Alternative Bases: Consider exploring alternative, less sterically hindered strong bases that may offer better selectivity for this specific transformation.

Q3: The chlorination of the pyrimidine-4,6-diol intermediate is sluggish and gives a mixture of mono- and di-chlorinated products. How can I drive the reaction to completion?

A3: Incomplete chlorination is often due to the deactivation of the pyrimidine ring or insufficient reactivity of the chlorinating agent.

  • Reaction Temperature and Time: Increasing the reaction temperature and extending the reaction time can often improve conversion. However, be cautious of potential degradation at excessively high temperatures. Monitoring the reaction by TLC is crucial.

  • Excess Chlorinating Agent: Using a larger excess of the chlorinating agent, such as POCl₃, can help drive the reaction to completion.

  • Additives: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the chlorination reaction. These additives can act as nucleophilic catalysts, forming a more reactive intermediate with the chlorinating agent.

Q4: My final product is contaminated with a dark, tarry substance that is difficult to remove. What is the likely cause and how can I prevent it?

A4: The formation of dark, insoluble byproducts is often indicative of decomposition, which can be caused by excessive heat or the presence of impurities.

  • Temperature Control: Carefully control the temperature during the chlorination and subsequent work-up steps. Overheating in the presence of strong acids like POCl₃ can lead to polymerization and degradation of the pyrimidine ring.

  • Purity of Intermediates: Ensure that the pyrimidine-4,6-diol intermediate is as pure as possible before proceeding to the chlorination step. Impurities can act as catalysts for decomposition.

  • Work-up Procedure: A carefully executed work-up is essential. Quenching the reaction mixture by slowly adding it to ice-water can help to dissipate heat and precipitate the product while keeping impurities in solution.

Troubleshooting Guide: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

While the primary route to 4-(4-bromophenyl)-2,6-dichloropyrimidine often involves building the pyrimidine ring, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are also relevant, for instance, in analogous syntheses or potential side reactions. Low yields in these reactions are a frequent challenge.[1]

Symptom Potential Cause Recommended Action
Low or No Conversion of Starting Material Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a more active pre-catalyst.[1]
Oxidized phosphine ligandPhosphine ligands are susceptible to oxidation.[1] Use fresh ligands or those stored in a glovebox.
Inefficient degassingOxygen can deactivate the Pd(0) catalyst.[1][2] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) for 15-30 minutes or by using freeze-pump-thaw cycles.
Formation of Homocoupled Byproducts Presence of oxygenImprove the degassing procedure.[2] Oxygen can facilitate the oxidative coupling of boronic acids.[2]
In situ reduction of Pd(II) to Pd(0)Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[1]
Inconsistent Results Impure or wet solvent/baseUse anhydrous solvents and ensure the base is of high purity and has been stored correctly.[1]
Inefficient mixingIn biphasic systems, vigorous stirring is crucial to maximize the reaction rate.[1]
Variability in boronic acid qualityThe quality of boronic acids can vary. Consider purifying the boronic acid before use if impurities are suspected.

Experimental Protocols

Protocol 1: Optimized Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol

This protocol is for a related isomer, 5-(4-bromophenyl)-4,6-dichloropyrimidine, but the principles of the initial steps are highly relevant.[3]

  • Preparation of Dimethyl 2-(4-bromophenyl)malonate: To a solution of sodium methoxide in methanol, add dimethyl malonate, followed by the dropwise addition of methyl 2-(4-bromophenyl)acetate. The mixture is refluxed, and the product is isolated after an acidic work-up.

  • Cyclization with Formamidine: The purified dimethyl 2-(4-bromophenyl)malonate is then reacted with formamidine acetate in the presence of a base like sodium methoxide in methanol. The reaction is heated to reflux. After cooling, the precipitated product, 5-(4-bromophenyl)pyrimidine-4,6-diol, is collected by filtration.

Protocol 2: Chlorination of Pyrimidine-4,6-diol
  • A mixture of the pyrimidine-4,6-diol and phosphorus oxychloride (POCl₃) is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and slowly poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the crude 4-(4-bromophenyl)-2,6-dichloropyrimidine.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Workflow

Logical Troubleshooting Flow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_steps Analyze Each Synthetic Step (TLC, NMR, LC-MS) start->check_steps step1_issue Issue in Condensation/ Cyclization? check_steps->step1_issue step2_issue Issue in Chlorination? step1_issue->step2_issue No optimize_step1 Optimize Step 1: - Check Reagent Purity - Adjust Stoichiometry - Control Temperature - Screen Bases step1_issue->optimize_step1 Yes optimize_step2 Optimize Step 2: - Increase Temperature/Time - Use Excess POCl3 - Add Catalytic Amine - Ensure Pure Intermediate step2_issue->optimize_step2 Yes purification_issue Purification Challenges? step2_issue->purification_issue No optimize_step1->check_steps optimize_step2->check_steps optimize_purification Improve Purification: - Recrystallization Solvent Screen - Column Chromatography purification_issue->optimize_purification Yes end Improved Yield purification_issue->end No optimize_purification->end

Caption: A flowchart for systematic troubleshooting of low yield.

Key Parameters in Suzuki-Miyaura Coupling Optimization

SuzukiOptimization params Key Parameters Catalyst & Ligand Base Solvent Temperature catalyst Catalyst & Ligand - Pd Source (Pd(0) vs Pd(II)) - Ligand Choice (e.g., PPh3, Buchwald ligands) params->catalyst base Base - Type (e.g., K2CO3, K3PO4, Cs2CO3) - Strength & Solubility params->base solvent Solvent - Polarity (e.g., Toluene, Dioxane, DMF) - Biphasic vs. Monophasic params->solvent temperature Temperature - Reaction Rate vs. Decomposition params->temperature

Caption: Critical parameters for optimizing Suzuki-Miyaura coupling reactions.

References

  • Technical Support Center: Palladium-Catalyzed Pyrimidine Coupling Reactions - Benchchem. (n.d.).
  • Org. Synth. 2011, 88, 197. (n.d.).
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
  • Hou, S., Chen, C., Wang, P., Sun, C., Zheng, P., & Xu, S. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Proceedings of the 2016 4th International Conference on Machinery, Materials and Computing Technology.
  • Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. (n.d.). Google Patents.
  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press. (n.d.).
  • Disorders of purine and pyrimidine metabolism - PubMed. (n.d.).
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.).
  • Inborn errors of pyrimidine metabolism: clinical update and therapy - PubMed. (n.d.).
  • Disorders of Purine and Pyrimidine Metabolism - Clinical Tree. (2024, March 24).
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. (2012, August 3). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9KAXgxbI-eoS3-R-S-2wUt0u24SCnYZd1dcsssUDsmHn_r0s5wiIkMwbTSfVQWzY7kWKgmRu_xftZguZ5kxk4mzPwfrXuA4WfE6lgvOgoKwE8dQb6_sHiG07-sY2pIKEj2sE-NOAETQ==
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. (2025, October 15).
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026, January 29).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).
  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis - BIOENGINEER.ORG. (2026, January 24).
  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar. (n.d.).
  • Stille Coupling - Chemistry LibreTexts. (2023, June 30).
  • Purine and Pyrimidine Metabolism. (1997, December 4).
  • Preparation of pyrimidine intermediates useful for the manufacture of macitentan - Google Patents. (n.d.).
  • ChemInform Abstract: Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst | Request PDF - ResearchGate. (2025, August 7).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (2025, August 9).
  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - Semantic Scholar. (n.d.).

Sources

Purification methods for 4-(4-Bromophenyl)-2,6-dichloropyrimidine (recrystallization vs chromatography)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Optimization

Ticket ID: #PUR-PYR-26DC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 4-(4-Bromophenyl)-2,6-dichloropyrimidine , a versatile electrophilic scaffold used frequently in the synthesis of kinase inhibitors and agrochemicals.

The Core Challenge: The 2,6-dichloropyrimidine core is highly reactive toward nucleophilic aromatic substitution (


). While this makes it a valuable intermediate, it also renders it susceptible to hydrolysis  (forming chlorohydroxypyrimidines) and solvolysis  (reacting with alcoholic solvents) during purification.

This guide provides a decision framework and detailed protocols to purify this compound while mitigating degradation risks.

Module 1: Method Selection (Decision Matrix)

Before proceeding, assess your crude material against the following criteria to select the optimal workflow.

FeatureRecrystallization Flash Chromatography
Primary Utility Bulk removal of non-polar impurities and trace metal residues.Separation of close-eluting regioisomers or hydrolysis byproducts.
Scale Suitability >5 grams to Kilogram scale.<5 grams (or expensive prep-HPLC for larger).
Purity Ceiling Typically >98% (if optimized).>99.5% (isolates specific impurities).
Risk Factor Solvolysis: Extended heating in alcohols can form alkoxy-impurities.Hydrolysis: Acidic silica can degrade the product.
Time Investment 24–48 hours (including drying).2–4 hours.
Visual Workflow: Purification Logic

PurificationLogic Start Crude Reaction Mixture (Post-Workup) Check Analyze Crude Purity (LCMS/NMR) Start->Check Decision Major Impurity Type? Check->Decision PathA Regioisomers or Hydrolysis Products Decision->PathA Polar/Similar polarity PathB Starting Material or Non-polar tars Decision->PathB Lipophilic/Distinct MethodA Flash Chromatography (Non-acidic conditions) PathA->MethodA MethodB Recrystallization (Toluene/Heptane) PathB->MethodB Final Pure Product Store at 2-8°C MethodA->Final Evaporate < 40°C MethodB->Final Vacuum Dry

Figure 1: Decision tree for selecting the purification method based on impurity profile.

Module 2: Recrystallization (The "Art")

Critical Warning: The Alcohol Trap

While literature often suggests ethanol for pyrimidines, 2,6-dichloropyrimidines are electrophiles . Refluxing in ethanol (especially if traces of base from the synthesis remain) can lead to the formation of 4-(4-bromophenyl)-2-chloro-6-ethoxypyrimidine via


 [1, 2].

Recommended Solvent System: Toluene / Heptane (or Cyclohexane). Why? These non-nucleophilic solvents eliminate the risk of solvolysis and effectively remove non-polar tars.

Protocol: Anti-Solvent Precipitation

Target Concentration: 1 g crude / 3–5 mL Toluene.

  • Dissolution: Place the crude solid in a flask. Add Toluene (minimum amount to dissolve at 60–70°C).

    • Note: Do not exceed 80°C. If insoluble black specks remain, filter hot through a glass frit or Celite pad.

  • The "Cloud Point": Remove from heat. While still warm (~50°C), slowly add Heptane (or Cyclohexane) dropwise with vigorous stirring.

    • Stop when a faint, persistent turbidity (milky appearance) is observed.

  • Re-dissolution: Add 1–2 mL of Toluene to clear the solution back to transparency.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation helps form larger crystals).

    • Troubleshooting: If the product "oils out" (forms a liquid blob instead of crystals), reheat to dissolve and add a seed crystal. Stirring slowly helps prevent oiling.

  • Harvesting: Cool in an ice bath (0°C) for 1 hour. Filter the white/off-white needles.

  • Washing: Wash the cake with cold Heptane (Do not wash with Toluene, as it will redissolve the product).

Module 3: Chromatography (The "Science")

If regioisomers (e.g., 2,4-dichloro vs 2,6-dichloro isomers) are present, chromatography is required.

Stationary Phase Considerations

Standard silica gel is slightly acidic (pH ~5–6). For highly sensitive dichloropyrimidines, this acidity can catalyze hydrolysis to the 2-chloro-6-hydroxy derivative [3].

  • Mitigation: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane before loading the sample. This neutralizes active acidic sites.

Mobile Phase System
  • Solvent A: Hexane (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Gradient: 0% B

    
     20% B over 15 column volumes (CV).
    
    • Note: The dichloropyrimidine is lipophilic and usually elutes early (5–15% EtOAc).

Troubleshooting Guide: Chromatography
Symptom Probable Cause Corrective Action
Streaking / Tailing Hydrolysis on the column.Use neutralized silica (1% TEA pre-wash). Ensure loading solvent is dry.
Co-elution Impurity is a regioisomer.Switch solvent system to Toluene/EtOAc or DCM/Hexane . The

-

interactions of Toluene often separate regioisomers better than Hexane.
Product Decomposition Nucleophilic attack by modifier.NEVER use methanol or alcohols in the mobile phase for this compound during slow runs.

Module 4: Stability & Storage FAQs

Q1: Why is my product turning yellow/orange upon storage?

A: This indicates hydrolysis or dehalogenation. The hydrolysis product (pyrimidinone tautomer) often oxidizes or forms colored aggregates.

  • Fix: Recrystallize immediately. Store the pure solid under Argon/Nitrogen at 2–8°C.

Q2: Can I dry the product in an oven?

A: Vacuum oven drying is acceptable, but do not exceed 40°C . High heat, especially if residual moisture is present, accelerates the conversion of the C-Cl bond to C-OH. Use a desiccator with


 or silica gel for final drying.
Q3: Reactivity Profile - What to avoid?

A: The C2 and C6 positions are distinct. The position para to the aryl group (C6) is generally more reactive toward nucleophiles due to resonance effects, though steric hindrance from the aryl group can flip this selectivity depending on the nucleophile [4]. Avoid strong bases (NaOH, NaOMe) unless you intend to functionalize the ring.

Visual: Degradation Pathways

Degradation Prod 4-(4-Bromophenyl)- 2,6-dichloropyrimidine Hydrolysis Hydrolysis (Moisture + Acid/Heat) Prod->Hydrolysis + H2O Solvolysis Solvolysis (Alcohol + Heat) Prod->Solvolysis + EtOH Imp1 2-Chloro-6-hydroxy pyrimidine Hydrolysis->Imp1 Imp2 2-Chloro-6-ethoxy pyrimidine Solvolysis->Imp2

Figure 2: Common degradation pathways during improper handling.

References

  • Regioselectivity in SNAr reactions of Dichloropyrimidines. WuXi Biology. (2025).[1][2][3][4][5][6] Explains the electronic bias and reactivity of 2,4- and 2,6-dichloropyrimidines.

  • Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine. Atlantis Press.[3][7][8] (2016).[6][7] Describes synthesis and purification of a close structural analog, highlighting recrystallization solvents.

  • Process for the preparation of chloropyrimidines. US Patent 5525724A. Discusses the sensitivity of chloropyrimidines to hydrolysis and sublimation during purification.

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. (2006). Details the reactivity differences between chlorine positions on aryl-substituted pyrimidines.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(4-Bromophenyl)-2,6-dichloropyrimidine before handling.

Sources

Technical Support Center: Minimizing Hydrolysis of 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Bromophenyl)-2,6-dichloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. The inherent reactivity of the two chloro-substituents makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry. However, this same reactivity also renders the molecule susceptible to hydrolysis, an often-unwanted side reaction that can lead to reduced yields, complex purification challenges, and the formation of difficult-to-remove polar impurities.

This document provides in-depth, experience-driven guidance to help you anticipate, diagnose, and mitigate hydrolysis-related issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis in the context of 4-(4-Bromophenyl)-2,6-dichloropyrimidine, and why is it a problem?

Answer: Hydrolysis is a chemical reaction where water acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing one or both of the chloro-substituents to form 4-(4-bromophenyl)-2-chloro-6-hydroxypyrimidine or the corresponding di-hydroxy byproduct. The general reactivity of chloro-groups on a pyrimidine ring is C4(6) > C2.[1]

This is a significant problem for several reasons:

  • Yield Reduction: Every molecule of starting material that undergoes hydrolysis is one that cannot proceed to your desired product, directly lowering your reaction yield.

  • Byproduct Formation: The resulting hydroxylated pyrimidines are impurities that must be removed.

  • Purification Complexity: Hydroxylated byproducts are significantly more polar than the parent dichloropyrimidine. This large difference in polarity can complicate purification, often requiring more complex chromatographic methods or leading to product loss during aqueous workups.[2]

  • Downstream Reactivity Issues: If not fully removed, these hydrophilic impurities can interfere with subsequent reaction steps.

Q2: Under what conditions is hydrolysis most likely to occur?

Answer: The chloro groups on the pyrimidine ring are susceptible to hydrolysis under both acidic and basic conditions, which can be accelerated by heat.[3][4] The rate of hydrolysis is also dependent on pH.[5][6] Key risk factors include:

  • Presence of Water: This is the most critical factor. Water can be introduced from wet solvents, reagents, atmospheric moisture, or be generated in situ by certain reaction types.

  • Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, including hydrolysis.[3] Prolonged reaction times at high heat can exacerbate the issue.

  • Strongly Basic or Acidic Conditions: Both extremes of pH can catalyze the hydrolysis of the chloro groups.[4]

  • Choice of Base: While necessary for many cross-coupling reactions, certain bases can promote hydrolysis. For example, hydroxide-containing bases (e.g., NaOH, KOH) directly introduce the nucleophile (OH-), while aqueous solutions of carbonate or phosphate bases also increase the water content.

Q3: How can I detect if hydrolysis is occurring in my reaction?

Answer: Early detection is key to troubleshooting. A combination of chromatographic and spectroscopic methods is most effective.

  • Thin-Layer Chromatography (TLC): This is your first line of defense. Hydrolyzed byproducts are significantly more polar and will exhibit a much lower Rf value (closer to the baseline) compared to the starting material. The appearance of a new, highly polar spot that stains intensely is a strong indicator of hydrolysis.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can identify the exact mass of the hydrolysis products. Look for the following characteristic masses in your chromatogram:

    • Mono-hydrolysis product: [M-Cl+OH]

    • Di-hydrolysis product: [M-2Cl+2OH]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly used for routine reaction monitoring, ¹H NMR can reveal characteristic changes. The aromatic protons on the pyrimidine ring will experience a shift in their chemical environment upon substitution of a chloro-group with a hydroxyl group. Comparing the spectrum of your crude reaction mixture to that of your starting material can reveal the presence of new aromatic signals corresponding to the hydrolyzed species.[7]

Table 1: Key Analytical Signatures of Hydrolysis

Analytical TechniqueObservation for 4-(4-Bromophenyl)-2,6-dichloropyrimidineSignature of Hydrolysis Byproduct(s)
TLC High Rf spot (less polar)New spot(s) at or near the baseline (highly polar)
LC-MS Expected Mass [M+H]+Appearance of new peaks with masses corresponding to [M-Cl+OH] and/or [M-2Cl+2OH]
¹H NMR Characteristic singlet for the pyrimidine protonAppearance of new, often downfield-shifted, aromatic signals

Troubleshooting Guide: Proactive & Reactive Strategies

This section provides actionable protocols to minimize hydrolysis before you start and to address it if it occurs.

Issue 1: Low yield and formation of polar impurities detected by TLC/LC-MS.

Possible Cause: Inadvertent introduction of water into the reaction.

Proactive Solutions & Protocols:

  • Rigorous Drying of Glassware and Reagents:

    • Protocol: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas. Flame-drying under vacuum is also an excellent alternative for reaction flasks.[8]

    • Rationale: This removes adsorbed water from glass surfaces, a common source of contamination.

  • Use of Anhydrous Solvents:

    • Protocol: Use freshly opened bottles of anhydrous solvents or purify solvents using a solvent purification system (SPS). Aprotic solvents like 1,4-dioxane, toluene, or THF are often preferred for Suzuki and other cross-coupling reactions.[9][10]

    • Rationale: Even sealed commercial solvents can absorb atmospheric moisture over time. Anhydrous conditions are critical to suppress the competing hydrolysis reaction.[11]

  • Maintain a Strict Inert Atmosphere:

    • Protocol: Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen. Purge the reaction vessel by evacuating and refilling with inert gas (3 cycles) before adding reagents. Maintain a gentle flow of inert gas throughout the reaction.[3]

    • Rationale: This prevents atmospheric moisture from entering the reaction vessel, which is especially important for reactions run over extended periods or at elevated temperatures.

  • Azeotropic Removal of Water:

    • Protocol: For highly sensitive reactions, you can azeotropically remove trace water from your starting material. Dissolve the 4-(4-bromophenyl)-2,6-dichloropyrimidine in toluene, and then remove the solvent under reduced pressure using a rotary evaporator. Repeat this process 2-3 times.[12]

    • Rationale: Toluene forms a low-boiling azeotrope with water, allowing for its efficient removal at temperatures below the boiling point of either component.

Issue 2: Reaction fails or gives low yield even with anhydrous solvents.

Possible Cause: The choice of base or reaction conditions is promoting hydrolysis.

Solutions & Protocols:

  • Optimize Base Selection:

    • Protocol: If using aqueous bases like Na₂CO₃ or K₂CO₃, consider switching to a non-aqueous base system. Potassium phosphate (K₃PO₄) is often effective and less hygroscopic.[13] For some anhydrous couplings, organic-soluble bases like potassium trimethylsilanolate (TMSOK) can provide excellent results under truly anhydrous, homogeneous conditions.[11]

    • Rationale: The choice of base is critical. While some water can be beneficial for the Suzuki catalytic cycle by aiding in the hydrolysis of boronic esters, excess water will favor the hydrolysis of your substrate.[9] Non-nucleophilic, hindered organic bases like N,N-diisopropylethylamine (DIPEA) can also be effective in minimizing side reactions.[5][14]

  • Temperature and Reaction Time Management:

    • Protocol: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, promptly begin the work-up procedure. Avoid unnecessarily long reaction times or excessively high temperatures.[15]

    • Rationale: Both the desired reaction and the hydrolysis side reaction are accelerated by heat. Minimizing the thermal exposure reduces the opportunity for hydrolysis to occur, especially after the desired product has formed.

Issue 3: Product is lost or degraded during work-up and purification.

Possible Cause: Hydrolysis occurring during aqueous extraction or chromatography. Dichloropyrimidines can be sensitive to hydrolysis during workup in aqueous or acidic conditions.[5]

Solutions & Protocols:

  • Careful pH Control During Work-up:

    • Protocol: During aqueous work-up, ensure the pH remains neutral or slightly basic. Avoid strong acids or bases. A wash with a saturated sodium bicarbonate solution followed by a brine wash is a standard, safe procedure.[4]

    • Rationale: The chloro-substituents are labile to both acid and base-catalyzed hydrolysis. Maintaining a neutral pH minimizes this degradation pathway.[5]

  • Anhydrous Work-up and Purification:

    • Protocol: If your product is particularly sensitive, consider an anhydrous work-up. After the reaction is complete, cool the mixture, filter off any solids (like the inorganic base), and concentrate the filtrate. The crude product can then be purified directly by column chromatography on silica gel.

    • Rationale: This completely avoids the introduction of water during the isolation phase.

  • Chromatography Solvent System:

    • Protocol: Use a non-acidic mobile phase for column chromatography, such as a mixture of ethyl acetate and petroleum ether or hexane.[4] Avoid using alcohol-based solvent systems if possible, as they can potentially act as nucleophiles (solvolysis).

    • Rationale: Silica gel can be slightly acidic. Using neutral solvent systems prevents on-column degradation of your sensitive product.

Visualizing the Reaction Pathways

To better understand the competition between the desired SNAr reaction and the hydrolysis side reaction, the following workflow illustrates the key decision points and outcomes.

Figure 1: Reaction vs. Hydrolysis Pathway cluster_conditions Reaction Conditions A 4-(4-Bromophenyl)-2,6-dichloropyrimidine (Starting Material) B Desired S_NAr Reaction (e.g., Suzuki Coupling) A->B Nucleophile (e.g., Ar-B(OH)2) C Hydrolysis Side Reaction A->C H2O (Nucleophile) D Desired Product B->D E Mono-hydrolysis Product (Impurity) C->E F Di-hydrolysis Product (Impurity) C->F E->C Further Hydrolysis Anhydrous Solvents Anhydrous Solvents Inert Atmosphere Inert Atmosphere Optimized Base Optimized Base Trace H2O Trace H2O

Caption: Competing pathways for 4-(4-Bromophenyl)-2,6-dichloropyrimidine.

Troubleshooting Workflow Diagram

Use this decision tree to diagnose and solve issues related to hydrolysis during your experiment.

Figure 2: Hydrolysis Troubleshooting Workflow Start Low Yield or Polar Impurity Observed Check_Setup Are solvents certified anhydrous and glassware properly dried? Start->Check_Setup Implement_Drying Implement rigorous drying: - Oven/flame-dry glassware - Use freshly opened/distilled solvents - Run under inert atmosphere Check_Setup->Implement_Drying No Check_Base Is the base or its solvent a source of water? Check_Setup->Check_Base Yes Implement_Drying->Check_Base Change_Base Switch to non-aqueous base: - K3PO4, DIPEA, TMSOK - Use anhydrous co-solvent Check_Base->Change_Base Yes Check_Workup Are impurities appearing during work-up? Check_Base->Check_Workup No Change_Base->Check_Workup Modify_Workup Modify work-up/purification: - Maintain neutral pH - Consider anhydrous work-up - Use neutral chromatography solvents Check_Workup->Modify_Workup Yes Success Problem Resolved Check_Workup->Success No Modify_Workup->Success

Caption: A step-by-step guide to diagnosing and resolving hydrolysis issues.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Butt, A. N., & Zhang, W. (2015).
  • NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Frontier, A. (2026). How To: Remove Residual Water. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Waterhouse, D. J. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

  • Tugarova, A. V., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910.

Sources

Troubleshooting low reactivity of chlorine atoms in 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the troubleshooting of low reactivity in 4-(4-Bromophenyl)-2,6-dichloropyrimidine . This content is structured as a specialized support resource for medicinal chemists and process development scientists.

Topic: Troubleshooting Low Reactivity in 4-(4-Bromophenyl)-2,6-dichloropyrimidine Ticket ID: PYR-CL-4BR-26 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Mechanistic Insight[1][2][3]

The Core Issue: Users frequently report "low reactivity" when attempting to functionalize 4-(4-Bromophenyl)-2,6-dichloropyrimidine. This is often a misdiagnosis of regiochemical mismatch or electronic deactivation .

Unlike the highly reactive 2,4,6-trichloropyrimidine, the introduction of the 4-bromophenyl group alters the electrophilicity of the pyrimidine ring. The aryl group acts as a resonance donor (+M effect), slightly diminishing the electron deficiency of the pyrimidine core, thereby raising the activation energy for Nucleophilic Aromatic Substitution (


).

The Reactivity Hierarchy: To troubleshoot effectively, you must understand the inherent reactivity order of the chlorine atoms in this specific scaffold:

  • C6-Cl (Most Reactive): This position is sterically accessible and activated by the para-like nitrogen (N3). It is electronically analogous to the C4 position in unsubstituted pyrimidines.

  • C2-Cl (Least Reactive): Despite being flanked by two nitrogens, the C2 position often suffers from "lone-pair repulsion" from the adjacent nitrogens towards incoming nucleophiles and lacks the favorable geometry of the C4/C6 positions.

  • Ar-Br (Chemoselectivity Trap): The bromine on the phenyl ring is inert to

    
     but highly reactive to Pd(0). Warning:  Using Palladium catalysis to force the reaction of a sluggish Cl atom will likely result in oxidative addition at the Ar-Br bond first.
    

Diagnostic Workflow

Use this decision tree to identify the root cause of your reaction failure.

ReactivityTroubleshooting Start Start: Reaction Stalled or Low Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckProduct Is the desired Mono-product forming? CheckSM->CheckProduct Yes (Partial/Full) Conditions Check Reaction Conditions CheckSM->Conditions No (SM Intact) Regio Regioselectivity Issue (C6 vs C2) CheckProduct->Regio Wrong Isomer? SideRxn Moisture Control or Stoichiometry Error CheckProduct->SideRxn Hydrolysis/Bis-sub? Solvent Switch to Polar Aprotic (DMF, DMSO, NMP) Conditions->Solvent Solvent? Nucleophile Use Anionic Nucleophile (NaH, LiHMDS) Conditions->Nucleophile Nucleophile Strength? Advice1 Lower Temp (0°C -> RT) Control Stoichiometry (1.0 eq) Regio->Advice1 C6 reacts first

Caption: Diagnostic logic flow for troubleshooting


 failures in di-halogenated pyrimidines.

Technical FAQ & Troubleshooting Guide

Issue 1: "I am seeing no reaction at Room Temperature."

Diagnosis: The 4-bromophenyl group deactivates the ring compared to trichloropyrimidine. Standard conditions (THF, mild base) may be insufficient. Solution:

  • Solvent Switch: Move from THF/DCM to dipolar aprotic solvents like DMF, NMP, or DMSO . These solvents solvate the cation of your base, leaving the nucleophilic anion "naked" and more reactive.

  • Temperature: Increase temperature to 50–80°C . The C6-Cl usually requires mild heating in this deactivated system.

  • Acid Catalysis: For amine nucleophiles, add 1.0 eq of TFA or HCl (in dioxane). Protonation of the pyrimidine nitrogen (N1 or N3) significantly increases the electrophilicity of the ring carbons [1].

Issue 2: "I cannot get the C2-Chlorine to react."

Diagnosis: You have likely already substituted the C6-Cl (the "easy" one). The remaining C2-Cl is notoriously sluggish, especially now that the ring has an electron-donating substituent at C6 (your first nucleophile). Solution:

  • Force Conditions: C2 displacement often requires temperatures of 100–140°C in DMSO or NMP.

  • Microwave Irradiation: Microwave heating is highly effective for overcoming the activation barrier of C2-substitution.

  • Avoid Pd-Catalysis (If preserving Ar-Br): Do not use Buchwald-Hartwig conditions if you need to keep the 4-Bromophenyl group intact. Palladium will insert into the Ar-Br bond (Bond Dissociation Energy ~81 kcal/mol) before the Het-Cl bond in many cases [2].

Issue 3: "I am getting a mixture of isomers (C2 vs C6)."

Diagnosis: Loss of kinetic control.[1] While C6 is thermodynamically and kinetically preferred, high temperatures or excess strong base can erode selectivity. Solution:

  • Lower Temperature: Conduct the reaction at 0°C initially, then slowly warm to RT.

  • Steric Differentiation: If your nucleophile is bulky, it will naturally prefer the less hindered C6 position (adjacent to H) over C2 (flanked by two Ns).

  • Stoichiometry: Strictly limit the nucleophile to 0.95–1.0 equivalents .

Issue 4: "The product is hydrolyzing to the pyrimidinone."

Diagnosis: Pyrimidine chlorides are hygroscopic and prone to hydrolysis by trace water, especially in basic DMF/DMSO. Solution:

  • Dry Solvents: Use anhydrous solvents packed under Argon.

  • Base Choice: Switch from hygroscopic bases (NaOH, KOH) to anhydrous carbonate bases (

    
    , 
    
    
    
    ) or organic bases (DIPEA).

Optimized Experimental Protocols

Protocol A: Regioselective Substitution at C6 (High Selectivity)

Target: Displacing the Cl adjacent to the proton (C6), preserving C2-Cl and Ar-Br.

  • Preparation: Dissolve 4-(4-Bromophenyl)-2,6-dichloropyrimidine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (1.2 eq) at 0°C.

  • Nucleophile Addition: Add the amine/thiol nucleophile (1.0 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 4–12 hours . Monitor by LCMS.[2]

    • Checkpoint: If reaction is <10% complete after 4h, heat to 40°C.

  • Workup: Dilute with water (precipitates product) or extract with EtOAc. Wash organic layer extensively with LiCl (5% aq) to remove DMF.

Protocol B: Forcing Substitution at C2 (The "Hard" Position)

Target: Reacting the final Cl after C6 is already substituted.

  • Solvent: Use DMSO or NMP .

  • Base: Use

    
      (2.0 eq) or NaH  (if nucleophile is an alcohol).
    
  • Temperature: Heat to 100–120°C .

  • Time: 12–24 hours.

  • Note: If the nucleophile is an amine, microwave irradiation at 140°C for 30 mins is often superior to thermal heating.

Comparative Reactivity Data

The following table illustrates the relative reactivity rates of chlorine positions in pyrimidine scaffolds, derived from kinetic studies in polar aprotic solvents [3].

ScaffoldPositionRelative Reactivity (

)
Notes
2,4,6-Trichloropyrimidine C4 / C61000Highly reactive; exothermic at RT.
C250Requires mild heat after C4/C6 sub.
4-Aryl-2,6-dichloropyrimidine C6-Cl 150 Moderate reactivity; requires polar solvent.
C2-Cl 1 Very low reactivity; requires high heat.
Ar-Br (Phenyl ring) C-Br0 (to

)
Inert to

; Reactive to Pd(0).

References

  • Acid C

    
    : 
    Mechanism of Acid-Catalyzed Nucleophilic Aromatic Substitution.
    [Link]
    
  • Chemoselectivity (Pd vs

    
    ): 
    Chemoselective Cross-Coupling of Polyhalogenated Heterocycles.
    [Link]
    
  • Pyrimidine Reactivity Trends: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines.[3][4][5] [Link]

Sources

Removing palladium impurities from 4-(4-Bromophenyl)-2,6-dichloropyrimidine coupling products

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers dealing with palladium (Pd) contamination in halogenated pyrimidine scaffolds. It is structured to provide immediate, actionable protocols followed by deep-dive troubleshooting.

Ticket Subject: Decontamination of 4-(4-Bromophenyl)-2,6-dichloropyrimidine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

The molecule 4-(4-Bromophenyl)-2,6-dichloropyrimidine presents a specific challenge in purification. The pyrimidine nitrogen atoms act as Lewis bases, coordinating to residual Palladium (Pd) species. While the electron-withdrawing chlorine atoms at positions 2 and 6 reduce the basicity of the ring nitrogens, they do not eliminate Pd coordination entirely. Furthermore, the presence of the C-Br and C-Cl bonds restricts the use of aggressive hydrogenation or strong reducing agents, which could cause dehalogenation.

Target Specification (ICH Q3D):

  • Oral Delivery: < 10 ppm (based on 10g/day max dose)[1]

  • Parenteral Delivery: < 1 ppm

Module 1: Diagnostic & Assessment

Before initiating a cleanup protocol, quantify the problem to select the correct tier of intervention.

Step 1: The "Color Test" (Qualitative)

Protocol: Dissolve 50 mg of product in 1 mL of THF or DCM.

  • Observation: Is the solution yellow, orange, or brown?

  • Diagnosis: Colored solutions typically indicate Pd levels >500 ppm or the presence of oxidized phosphine ligands.

  • Action: Proceed immediately to Tier 2 (Bulk Scavenging) .

Step 2: Ligand Identification (Critical)

The choice of scavenger depends heavily on the catalyst used in your coupling reaction.

  • Did you use Pd(PPh₃)₄ or Pd(dppf)Cl₂?

    • Issue: Triphenylphosphine (PPh₃) and dppf are strong ligands. Standard silica may not displace them.

    • Recommendation: Use SiliaMetS® DMT (Dimercaptotriazine) or TAA (Triamine).

  • Did you use Pd(OAc)₂ or Pd/C?

    • Issue: These are "naked" or weakly ligated Pd species.

    • Recommendation:SiliaMetS® Thiol or Cysteine are sufficient and cost-effective.

Module 2: Standard Remediation Protocols

These protocols are designed to be self-validating. If the color does not improve, the process is incomplete.

Protocol A: Batch Mode Scavenging (The "Golden Standard")

Best for: 1g to 100g scale batches.

Reagents:

  • Scavenger: SiliaMetS® DMT (preferred for this substrate) or Thiol.[2]

  • Solvent: THF or Ethyl Acetate (Avoid MeOH if possible; it does not swell polystyrene-based resins well, though silica supports are immune to swelling issues).

Workflow:

  • Dissolution: Dissolve crude 4-(4-Bromophenyl)-2,6-dichloropyrimidine in THF (10 mL/g).

  • Loading: Add 4 equivalents of scavenger relative to the estimated Pd content.

    • Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir at 50°C for 4 hours .

    • Note: The 2,6-dichloro motif is stable at 50°C. Do not exceed 80°C to avoid potential SNAr side reactions with the solvent or scavenger.

  • Filtration: Filter through a 0.45 µm PTFE pad or a celite bed.

  • Wash: Wash the cake with 2 volumes of THF to recover entrained product.

Visualization: Scavenger Decision Tree

ScavengerSelection Start Identify Pd Source Ligands Phosphine Ligands? (PPh3, dppf, XPhos) Start->Ligands Naked Naked/Weak Pd? (Pd(OAc)2, Pd/C) Start->Naked DMT Select SiliaMetS® DMT (High Affinity for Pd-L) Ligands->DMT Yes Thiol Select SiliaMetS® Thiol (General Purpose) Ligands->Thiol No Naked->Thiol Process Batch Scavenging 50°C, 4 Hours DMT->Process Thiol->Process

Caption: Decision logic for selecting the appropriate functionalized silica based on the catalytic precursor used in the synthesis.

Module 3: Advanced Troubleshooting (Tier 3)

Use these methods if Tier 2 fails to reduce Pd < 20 ppm.

Issue: "The Pd levels are stuck at 50 ppm despite scavenging."

Root Cause: The Pd is likely trapped inside the crystal lattice of your product (occlusion) or formed a stable complex with the pyrimidine nitrogen that is kinetically slow to dissociate.

Solution: The "Dissolution-Precipitation" Cycle Scavengers cannot remove Pd trapped inside a solid particle. The product must be fully in solution.

  • Switch Solvent: If using EtOAc, switch to DMF or DMSO for the scavenging step to ensure molecular homogeneity.

  • Temperature Spike: Briefly heat to 70°C to increase the exchange kinetics between the Pd-Product complex and the Scavenger-S sites.

  • Precipitation: After filtering the scavenger, pour the DMF solution into water to crash out the product. This often purges residual soluble Pd species into the aqueous filtrate.

Issue: "I am losing yield (Product is binding to scavenger)."

Root Cause: Non-specific binding. The pyrimidine ring has some affinity for the silica backbone. Solution:

  • Switch Support: Move from Silica-based scavengers to Polystyrene-based (MP-TMT) .

  • Deactivation: Pre-wash the silica scavenger with the pure solvent to wet the pores.

  • Wash Step: Increase the post-filtration wash volume. The product is likely just physically adsorbed, not chemically bound.

Data & Efficiency Comparison

The following table summarizes expected efficiencies for this specific pyrimidine scaffold.

MethodPd Removal EfficiencyYield RecoveryRisk to C-Cl/C-Br Bonds
SiliaMetS® DMT High (95-99%) >95%Low (Neutral pH)
SiliaMetS® Thiol Medium (80-90%)>95%Low
Activated Carbon Low (variable)70-85%Low
Crystallization Medium (Surface only)60-80%Low
Hydrogenation High0% Critical (Dehalogenation)

Frequently Asked Questions (FAQs)

Q: Can I use Activated Carbon (Charcoal) instead of expensive scavengers? A: You can, but with caveats. Activated carbon is "non-selective." It adsorbs Pd, but it will also adsorb your aromatic product (due to pi-stacking), leading to yield losses of 10-30%. Furthermore, carbon is messy and difficult to filter completely, often leaving fine particulates. For a high-value intermediate like 4-(4-Bromophenyl)-2,6-dichloropyrimidine, selective resins (DMT/Thiol) are more cost-effective when yield is factored in.

Q: Will the scavenger react with the C-Cl or C-Br bonds? A: No. Thiol and Thiourea (DMT) functionalities on silica are nucleophilic but not sufficiently strong to displace a chlorine on a deactivated pyrimidine ring or a bromine on a phenyl ring under the recommended conditions (50°C, neutral solvent). Avoid using amine-based scavengers (like TAA) at temperatures >80°C, as primary amines could theoretically perform an SNAr at the 2 or 6 position of the pyrimidine.

Q: My product turned pink after scavenging. Why? A: This is a common phenomenon known as "leaching" of the Pd-Scavenger complex, or the formation of colloidal Pd.

  • Fix: Pass the solution through a 0.2 µm membrane filter. If the color persists, perform a quick wash with 1M HCl (if your product's solubility permits) or do a second pass with a fresh, small amount of scavenger.

Q: How do I validate the Pd levels without an ICP-MS? A: While ICP-MS is the regulatory standard, you can use a colorimetric spot test (e.g., Sodium Rhodizonate test) for a quick "Go/No-Go" decision in the lab. If the test paper turns violet/purple, you are likely above 50 ppm.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R1).

  • Palladium Removal Methodologies. Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

  • SiliCycle Scavenging Case Studies. SiliCycle Inc.[3] SiliaMetS® Metal Scavengers User Guide & Selection Chart.

  • Comparison of Scavengers vs. Carbon. Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.[4]

Sources

Technical Support Center: Optimizing Solvent Selection for 4-(4-Bromophenyl)-2,6-dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this comprehensive guide to navigate the critical parameter of solvent selection for reactions involving the versatile building block, 4-(4-Bromophenyl)-2,6-dichloropyrimidine. This molecule, a key intermediate in the synthesis of pharmaceuticals like Macitentan[1][2], presents unique challenges and opportunities in cross-coupling chemistry. The choice of solvent is not merely about dissolution; it is a pivotal factor that dictates reaction rate, yield, selectivity, and catalyst stability.[3][4] This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to empower your synthetic success.

Frequently Asked Questions (FAQs)

This section addresses the most common queries encountered during experimental design and execution.

Q1: What are the primary palladium-catalyzed cross-coupling reactions for this substrate and why is solvent choice so crucial?

A1: 4-(4-Bromophenyl)-2,6-dichloropyrimidine has three reactive handles for cross-coupling: the C-Br bond on the phenyl ring and the two C-Cl bonds on the pyrimidine ring. The most common and synthetically valuable reactions are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Solvent selection is paramount for several reasons:

  • Solubility: It must dissolve the substrate, coupling partner, base, and catalyst system to ensure a homogeneous reaction mixture.

  • Catalyst Stability and Activity: The solvent can coordinate with the palladium center, influencing the stability and reactivity of the active catalytic species.[4][5]

  • Reaction Kinetics: Solvent polarity can significantly affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6]

  • Base Efficacy: The solvent modulates the strength and solubility of the base, which is critical for transmetalation (in Suzuki coupling) or deprotonation (in Buchwald-Hartwig amination).[7]

  • Selectivity: In some cases, solvent choice can influence which halide undergoes reaction first, although this is more pronounced in substrates with different types of halides (e.g., C-Cl vs. C-OTf).[6][8]

Q2: What are the best starting solvents for a Suzuki-Miyaura coupling with this substrate?

A2: For the Suzuki-Miyaura reaction, particularly targeting the C-Br bond, a polar aprotic solvent is generally the preferred starting point. An optimization study specifically on 5-(4-bromophenyl)-4,6-dichloropyrimidine found that 1,4-dioxane , often with an aqueous base solution, provided the best yields.[9][10]

Other effective solvent systems include:

  • Toluene/Ethanol/Water mixtures: Alcoholic co-solvents can enhance reactivity and are a good alternative to polar aprotic solvents.[11]

  • Tetrahydrofuran (THF): A common choice, though sometimes less effective than 1,4-dioxane for more challenging couplings.[12]

  • Dimethylformamide (DMF): Useful for its high polarity and ability to dissolve a wide range of reagents, but can sometimes lead to catalyst decomposition at high temperatures.

Q3: For a Buchwald-Hartwig amination of one of the C-Cl bonds, what solvents should I screen first?

A3: The Buchwald-Hartwig amination is typically performed in non-polar aromatic or ethereal solvents. The most common and reliable choices are:

  • Toluene or Xylene: These are widely used due to their inertness and appropriate boiling points for these reactions.[13]

  • 1,4-Dioxane: Another excellent choice, often providing a good balance of solubility for both non-polar and moderately polar reagents.[13]

  • tert-Butanol (as a solvent or co-solvent): Often used in conjunction with sodium or potassium tert-butoxide as the base.

For amines with poor solubility in these solvents, consider greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) , which has been shown to be an effective replacement for less desirable solvents.[14]

Q4: My reaction is sluggish or fails completely. How do I know if the solvent is the problem?

A4: If you observe low or no conversion, the solvent is a primary suspect. The issue often relates to poor solubility of a key reagent.

  • Visual Inspection: Check if the reaction mixture is a fine, well-stirred suspension or if reagents have oiled out or clumped together. Poor mixing starves the catalyst of substrate.

  • Solubility Test: Before running the reaction, perform a simple solubility test of your starting materials and base in the chosen solvent at the intended reaction temperature.

  • Solvent Polarity: If your coupling partners are highly polar, a non-polar solvent like toluene may not be sufficient. A switch to a more polar option like 1,4-dioxane or even DMF could be necessary.[15] Conversely, highly non-polar substrates may perform poorly in very polar solvents.

Q5: I'm seeing significant homocoupling of my boronic acid in a Suzuki reaction. Can the solvent help mitigate this?

A5: Yes. Homocoupling is often exacerbated by the presence of oxygen, and the solvent can play a role. More importantly, the reaction conditions enabled by the solvent are key. A solvent that promotes a faster cross-coupling rate will naturally suppress slower side reactions like homocoupling. Ensure your solvent system is not hindering the primary catalytic cycle. Additionally, rigorous degassing of the solvent and reaction mixture is crucial to minimize oxygen-mediated side reactions.[7]

Troubleshooting Guides

Use this guide to diagnose and resolve common issues related to solvent selection.

Problem Potential Solvent-Related Cause Suggested Solution
Low or No Conversion 1. Poor Solubility: One or more reagents (substrate, coupling partner, base) are not sufficiently soluble.[15] 2. Catalyst Deactivation: The solvent is not adequately stabilizing the active Pd(0) species, or it contains impurities (e.g., water, peroxides).1. Switch to a solvent with higher polarity (e.g., from Toluene to 1,4-Dioxane or DMF). Consider a co-solvent system (e.g., Toluene/EtOH).[11] 2. Use a high-purity, anhydrous, and degassed solvent. Ethereal solvents like THF and 1,4-dioxane should be checked for peroxides. Ensure an inert atmosphere is maintained.[7][16]
Side Product Formation (e.g., Hydrolysis, Homocoupling) 1. Water Content: The solvent is not anhydrous, leading to hydrolysis of the boronic acid (protodeboronation) or other reagents.[7] 2. Slow Reaction Rate: The solvent system is suboptimal, allowing side reactions to compete with the desired cross-coupling.1. Use a freshly distilled or commercially available anhydrous solvent. For reactions sensitive to water, consider adding molecular sieves. 2. Screen a panel of solvents to find one that accelerates the desired reaction. A faster primary reaction often outcompetes side reactions. Refer to the solvent screening protocols below.
Inconsistent Results 1. Solvent Quality: Variation in solvent grade, water content, or inhibitor presence between batches. 2. Peroxide Formation: Aged ethereal solvents (THF, 1,4-dioxane) can form explosive peroxides that also poison palladium catalysts.1. Standardize the solvent source and grade for all experiments. Always use freshly opened or properly stored anhydrous solvents. 2. Always test ethereal solvents for peroxides before use if they have been opened and stored for an extended period.
Solvent Properties Reference Table

This table summarizes the properties of solvents commonly used in cross-coupling reactions to aid in rational selection.[17][18][19][20][21]

SolventBoiling Point (°C)Dielectric Constant (ε)Polarity IndexNotes
Toluene1112.382.4Good for Buchwald-Hartwig; non-polar.
1,4-Dioxane1012.214.8Excellent for Suzuki; polar aprotic; can form peroxides.[9]
Tetrahydrofuran (THF)667.584.0Common ethereal solvent; lower boiling point; can form peroxides.
Dimethylformamide (DMF)15336.76.4Highly polar aprotic; good solvating power but can cause catalyst decomposition at high temps.
Acetonitrile (MeCN)8237.55.8Polar aprotic; can influence selectivity in some systems.[6]
2-Methyl-THF806.974.2Greener alternative to THF and Dioxane.[14]
Ethanol (EtOH)7824.54.3Protic co-solvent; can improve reactivity in Suzuki reactions.[11]

Visualized Workflows and Protocols

Solvent Selection and Troubleshooting Logic

The following diagrams illustrate logical workflows for selecting a solvent and troubleshooting a problematic reaction.

SolventSelection start Select Reaction Type suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki C-C buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald C-N screen_suzuki Primary Screen: 1. 1,4-Dioxane/H2O 2. Toluene/EtOH/H2O 3. THF/H2O suzuki->screen_suzuki screen_buchwald Primary Screen: 1. Toluene 2. 1,4-Dioxane 3. 2-MeTHF buchwald->screen_buchwald check_sol Check Reagent Solubility screen_suzuki->check_sol screen_buchwald->check_sol optimize Proceed with Optimization (Base, Ligand, Temp.) check_sol->optimize Good secondary_screen Secondary Screen: Consider DMF, 2-MeTHF (for polar substrates) check_sol->secondary_screen Poor secondary_screen->optimize

Caption: Decision tree for initial solvent selection.

TroubleshootingWorkflow start Low Yield / No Reaction check_purity Verify Reagent Purity & Inert Atmosphere start->check_purity check_solubility Is Reaction Mixture Homogeneous? check_purity->check_solubility rescreen_solvent Re-screen Solvents: Increase Polarity (e.g., Toluene -> Dioxane) check_solubility->rescreen_solvent No check_conditions Review Other Parameters: - Base Strength/Solubility - Ligand Choice - Temperature check_solubility->check_conditions Yes rescreen_solvent->check_conditions analyze Analyze Byproducts (LCMS/GCMS) check_conditions->analyze hydrolysis Hydrolysis byproduct? Use Anhydrous Solvent analyze->hydrolysis

Caption: Workflow for troubleshooting failed reactions.

Experimental Protocols

Protocol 1: Solvent Screening for Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to efficiently identify the optimal solvent.

  • Preparation: In an inert atmosphere (glovebox), arrange an array of reaction vials equipped with stir bars.

  • Reagent Addition (Solids): To each vial, add 4-(4-Bromophenyl)-2,6-dichloropyrimidine (1.0 eq), the desired boronic acid (1.1-1.5 eq), a suitable palladium source (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: To each vial, add a different degassed solvent (e.g., 1,4-Dioxane, Toluene, THF) to achieve a final concentration of ~0.1 M with respect to the limiting reagent. For aqueous systems, add the appropriate amount of degassed water (e.g., Dioxane:H₂O 4:1).

  • Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 2, 8, 16 hours), take a small aliquot from each vial. Quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion and relative yield.

  • Analysis: Compare the results across all solvents to identify the one that provides the highest yield and cleanest reaction profile.

Protocol 2: Solvent Screening for Buchwald-Hartwig Amination

This protocol is adapted for the specific needs of C-N bond formation.

  • Preparation: In an inert atmosphere (glovebox), add a suitable palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%) and ligand (e.g., a biarylphosphine, 1.1-1.2 eq relative to Pd) to each reaction vial.

  • Solvent and Reagent Addition: Add the chosen solvent (e.g., Toluene, 1,4-Dioxane, 2-MeTHF) to each vial. Then add the amine (1.2 eq), 4-(4-Bromophenyl)-2,6-dichloropyrimidine (1.0 eq, assuming reaction at a C-Cl bond), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq).

  • Reaction: Seal the vials and heat to the desired temperature (typically 80-110 °C).

  • Monitoring & Analysis: Follow the same monitoring and analysis procedure as described in Protocol 1 to identify the optimal solvent for the amination reaction.

References

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Valente, C., et al. (2020).
  • Murov, S. Properties of Solvents Used in Organic Chemistry. Murov.info.
  • Wallace, D. J., et al. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Allen, S. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Allen.
  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
  • Unknown. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Scribd.
  • Unknown. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Unknown. (n.d.). Common Organic Solvents: Table of Properties. University of Rochester.
  • Proutiere, F., & Schoenebeck, F. (2011).
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidines. BenchChem.
  • Kappe, C. O., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Unknown. (2016). Synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine.
  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Unknown. (n.d.). Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine...
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]... Journal of Medicinal Chemistry.
  • Unknown. (n.d.).
  • Pradhan, S., et al. (2021). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
  • Unknown. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Lei, P., & Szostak, M. (n.d.).
  • Reddit User. (2017).
  • Unknown. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • Unknown. (2016). (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • Bruno, N. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Wallow, T. I., & Novak, B. M. (1991). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Unknown. (n.d.). An overview on Common Organic Solvents and their Toxicity. IJRTE. JU_EZZBLwYWWA==)

Sources

Technical Support Center: Handling & Stability of 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: The "Why" Behind the Instability

As a Senior Application Scientist, I often see researchers treat 4-(4-bromophenyl)-2,6-dichloropyrimidine as a standard aryl chloride. It is not. It is an electron-deficient heteroaromatic scaffold where the pyrimidine core dictates reactivity, not the phenyl ring.

Under basic conditions (e.g.,


, 

,

, or amine bases), this molecule faces two primary stability vectors:
  • Hydrolytic Degradation: In the presence of water and base, the chlorines are rapidly displaced by hydroxide (

    
    ), leading to pyrimidinones (lactams).
    
  • Regioselective Competition: If you are attempting a nucleophilic substitution (

    
    ), the C6-chloride is kinetically more reactive than the C2-chloride, but thermodynamic equilibration or steric factors from the 4-aryl group can lead to mixtures.
    

The Golden Rule: The 4-bromophenyl moiety is generally inert to standard Bronsted bases. Your primary concern is the pyrimidine core integrity .

Troubleshooting Dashboard

Use this table to quickly diagnose your experimental observations.

SymptomProbable CauseMechanismCorrective Action
Loss of Starting Material (New polar spot on TLC)Hydrolysis

attacks C6-Cl, forming the 6-hydroxy tautomer (lactam).
Switch to anhydrous bases (

,

) and dry solvents (THF, DMF).
Mixture of Isomers (Two close spots)Regio-scrambling Nucleophile attacks both C6 (kinetic) and C2 (thermodynamic/steric).Lower temperature (0°C to -78°C). Use steric bulk to direct selectivity.
Precipitate during workup Lactam formation Hydrolyzed product is less soluble in organics and aggregates.Acidify aqueous layer to pH 3-4 to extract the hydroxy-pyrimidine if needed, or prevent hydrolysis upstream.
Loss of Bromine Metal-Halogen Exchange Use of organolithiums (n-BuLi) attacks the Ar-Br bond.Avoid alkyl-lithiums. Use Grignard reagents or weaker bases (LiHMDS).

Deep Dive: Hydrolytic Instability & Regioselectivity

The Mechanism of Degradation

In aqueous basic media (e.g.,


), the hydroxide ion acts as a potent nucleophile. The pyrimidine ring is highly 

-deficient, activating the chlorines toward Nucleophilic Aromatic Substitution (

).
  • Primary Failure Mode: Attack at C6 .

  • Secondary Failure Mode: Attack at C2 .

The resulting hydroxy-pyrimidine immediately tautomerizes to the pyrimidinone (lactam), which is thermodynamically stable and unreactive toward further


 coupling, effectively "killing" your reaction.
Visualization: Degradation vs. Productive Pathway

The following logic flow illustrates the competition between desired substitution and hydrolysis.

ReactionPathways Start 4-(4-Bromophenyl)- 2,6-dichloropyrimidine Base Basic Condition (Nu- or OH-) Start->Base Hydrolysis Hydrolysis (Aq. Base) Base->Hydrolysis Water Present Substitution Anhydrous Nu- Attack Base->Substitution Anhydrous Lactam 6-Hydroxy-pyrimidine (Dead End / Lactam) Hydrolysis->Lactam Tautomerization C6_Product Major Product: 6-Substituted-2-Cl Substitution->C6_Product Kinetic Control (Fast) C2_Product Minor Product: 2-Substituted-6-Cl Substitution->C2_Product Thermodynamic/Steric (Slow)

Figure 1: Mechanistic divergence between hydrolytic degradation and productive


 substitution.

Frequently Asked Questions (FAQs)

Q1: Which chlorine position is more reactive, C2 or C6?

Answer: The C6 position is generally more reactive.

  • Electronic Reason: The C4/C6 positions in pyrimidine facilitate formation of a para-quinoid Meisenheimer intermediate, which is better stabilized than the intermediate formed by attack at C2.

  • Steric Reason: The C2 position is flanked by two ring nitrogens. While the C4-phenyl group adds bulk, the C6-chlorine is relatively exposed compared to the "pocketed" C2-chlorine.

  • Practical Consequence: If you use 1 equivalent of nucleophile, expect the 6-substituted-2-chloro product as the major isomer.

Q2: Can I use aqueous bases like or for Suzuki couplings on the Bromine?

Answer: Proceed with extreme caution. While the Ar-Br bond requires Pd catalysis to react, the chloropyrimidine core does not. Aqueous base at elevated temperatures (standard Suzuki conditions) will hydrolyze the chlorines.

  • Solution: Use anhydrous bases like

    
     or 
    
    
    
    suspended in Dioxane or Toluene.
  • Alternative: Perform the

    
     reaction on the chlorines first (to install stable groups), and perform the Suzuki coupling on the bromine second.
    
Q3: I see a "double spot" on LCMS with the same mass. What is it?

Answer: This is likely a mixture of regioisomers . If you reacted the starting material with an amine or alkoxide, you likely formed a mixture of the 6-substituted and 2-substituted products.

  • Fix: Run the reaction at lower temperatures (-20°C) to enhance kinetic selectivity for the C6 position.

Optimized Experimental Protocols

Protocol A: Selective Mono-Substitution ( )

To replace the C6-Cl while preserving the C2-Cl and Ar-Br.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Dissolve 4-(4-bromophenyl)-2,6-dichloropyrimidine (1.0 eq) in anhydrous THF or DMF (0.1 M).

  • Temperature: Cool to 0°C (ice bath). Do not start at room temperature.

  • Base/Nucleophile:

    • For Amines: Add the amine (1.05 eq) and DIPEA (1.2 eq) dropwise.

    • For Alcohols: Pre-form the alkoxide (RO-Na) using NaH in THF, then add dropwise to the pyrimidine solution.

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC/LCMS.[1][2]

    • Note: If reaction is sluggish, warm to RT slowly. Avoid heating.

  • Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
      (mildly acidic) to neutralize excess base immediately. Extract with EtOAc.[1][3][4]
    
Protocol B: Handling Hydrolysis (Recovery)

If you suspect hydrolysis occurred (formation of hydroxy-pyrimidine).[2]

  • Diagnosis: Check aqueous layer pH. If basic (

    
    ), the hydroxy-pyrimidine is likely deprotonated and soluble in water.
    
  • Recovery: Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 .

  • Filtration: The hydroxy-pyrimidine (lactam form) often precipitates as a white solid upon acidification. Filter and dry.[1][4]

Decision Logic for Reaction Optimization

Use this flowchart to select the correct conditions for your specific synthetic goal.

OptimizationTree Goal What is your Goal? Sub_Cl Substitute Chlorine (SNAr) Goal->Sub_Cl Couple_Br Couple Bromine (Suzuki/Buchwald) Goal->Couple_Br Selectivity Need Regioselectivity? Sub_Cl->Selectivity Base_Check Base Selection Couple_Br->Base_Check High_Sel Use Low Temp (0°C) Slow Addition Non-polar solvent Selectivity->High_Sel Mono-Sub (C6 only) Bis_Sub Heat (>80°C) Excess Nucleophile Selectivity->Bis_Sub Bis-Sub (C2 & C6) Aq_Base Aqueous Base (RISK: Hydrolysis) Base_Check->Aq_Base Avoid Anhyd_Base Anhydrous Base (Cs2CO3/Dioxane) Base_Check->Anhyd_Base Recommended

Figure 2: Decision tree for optimizing reaction conditions and avoiding stability pitfalls.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • WuXi AppTec. (2024). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Link (Detailed QM analysis of C2 vs C4/C6 selectivity in pyrimidines).

  • BenchChem. (2025).[1][5] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Link (Troubleshooting hydrolysis and temperature effects in chloropyrimidines).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19735262, 5-(4-Bromophenyl)-4,6-dichloropyrimidine. Link (Safety and physical property data for analogous scaffolds).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 4-(4-Bromophenyl)-2,6-dichloropyrimidine, a key intermediate in pharmaceutical synthesis.[1][2] We will explore its predicted fragmentation patterns under electron ionization (EI), compare mass spectrometry with other analytical techniques for its characterization, and provide a detailed experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the structural elucidation of halogenated heterocyclic compounds.

The Analytical Imperative: Why Mass Spectrometry?

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel molecules and intermediates is paramount. 4-(4-Bromophenyl)-2,6-dichloropyrimidine presents a unique analytical challenge due to the presence of three halogen atoms (one bromine, two chlorine). While techniques like NMR provide invaluable information about the carbon-hydrogen framework, mass spectrometry (MS) offers unparalleled sensitivity and crucial data regarding molecular weight and elemental composition through fragmentation analysis.[3][4]

The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[5] This creates a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation and for comparison against spectral libraries like those maintained by the National Institute of Standards and Technology (NIST).[6][7] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) typically yield the intact molecular ion with minimal fragmentation, which is useful for confirming molecular weight but provides less structural detail.[5][8][9] For the purpose of definitive structural elucidation through fragmentation, this guide will focus on the patterns expected from EI-MS.

The Isotopic Signature: A Halogen's Tale

A key feature in the mass spectrum of any halogenated compound is its distinct isotopic pattern. Bromine and chlorine have naturally occurring heavy isotopes with significant abundance, which makes their presence in a molecule easily identifiable.[10][11]

  • Bromine (Br): Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio.[12] This means any fragment containing a single bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[10][13]

  • Chlorine (Cl): Possesses two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[12] Consequently, any fragment containing one chlorine atom will present as a pair of peaks separated by 2 m/z units, with the peak at the lower m/z being three times more intense.[10]

For 4-(4-Bromophenyl)-2,6-dichloropyrimidine, which contains one bromine and two chlorine atoms, the molecular ion region will exhibit a complex cluster of peaks (M+, M+2, M+4, M+6) reflecting the combined probabilities of these isotopic distributions. This unique pattern is a powerful diagnostic tool for confirming the elemental composition.

Predicted Fragmentation Pathways

Under the high-energy conditions of Electron Ionization (70 eV), the molecular ion of 4-(4-Bromophenyl)-2,6-dichloropyrimidine (calculated molecular weight ~302 g/mol for the lightest isotopes) is expected to be energetically unstable and undergo a series of fragmentation reactions.[14] The most probable fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral radicals.[15][16]

The primary fragmentation events for this molecule are predicted to be:

  • Loss of a Chlorine Radical (•Cl): The C-Cl bond is relatively weak and its cleavage is a common initial fragmentation step for chlorinated compounds. Loss of a chlorine radical would result in a significant fragment ion.

  • Loss of a Bromine Radical (•Br): Similar to chlorine, the C-Br bond can also cleave, although bond energies differ. Observing the loss of bromine provides complementary information.

  • Cleavage of the Phenyl-Pyrimidine Bond: The bond connecting the bromophenyl ring and the dichloropyrimidine ring can rupture, leading to two characteristic fragment ions.

  • Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, often through the loss of small neutral molecules like HCN.

The following diagram illustrates the predicted major fragmentation pathways.

fragmentation_pathway M [M]+• 4-(C₁₀H₅BrCl₂N₂) m/z 302/304/306/308 F1 [M-Cl]+ m/z 267/269/271 M->F1 - •Cl F2 [M-Br]+ m/z 223/225/227 M->F2 - •Br F3 [C₄Cl₂N₂]•+ Dichloropyrimidine radical cation m/z 148/150/152 M->F3 C-C cleavage F4 [C₆H₄Br]+ Bromophenyl cation m/z 155/157 M->F4 C-C cleavage F5 [C₆H₄]+ Phenyl cation m/z 76 F4->F5 - •Br

Caption: Predicted EI fragmentation of 4-(4-Bromophenyl)-2,6-dichloropyrimidine.

Summary of Predicted Fragment Ions
m/z (lightest isotopes) Proposed Ion Structure Formation Pathway Key Isotopic Pattern
302[C₁₀H₅⁷⁹Br³⁵Cl₂N₂]⁺•Molecular Ion (M⁺•)1Br, 2Cl pattern
267[C₁₀H₅⁷⁹Br³⁵ClN₂]⁺Loss of •Cl from M⁺•1Br, 1Cl pattern
223[C₁₀H₅³⁵Cl₂N₂]⁺Loss of •Br from M⁺•2Cl pattern
155[C₆H₄⁷⁹Br]⁺Cleavage of phenyl-pyrimidine bond1Br pattern
148[C₄H³⁵Cl₂N₂]⁺Cleavage of phenyl-pyrimidine bond2Cl pattern
76[C₆H₄]⁺Loss of •Br from [C₆H₄Br]⁺No halogens

Experimental Protocol: GC-EI-MS Analysis

To obtain a high-quality mass spectrum for 4-(4-Bromophenyl)-2,6-dichloropyrimidine, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the preferred platform. GC provides excellent separation for volatile and semi-volatile compounds, ensuring that a pure analyte enters the ion source.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. High concentrations can lead to detector saturation and source contamination.

  • GC Parameters (Illustrative):

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Parameters (Illustrative):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standardized energy that allows for comparison with commercial and public spectral libraries like the NIST Mass Spectral Library.[6][17]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400. This range will cover the molecular ion and all significant fragments.

    • Solvent Delay: 3 minutes, to prevent the high solvent load from entering the MS source.

  • Data Acquisition and Analysis:

    • Acquire the data in full scan mode.

    • Identify the GC peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Analyze the fragmentation pattern, paying close attention to the isotopic clusters to identify fragments containing chlorine and bromine.

    • Compare the acquired spectrum against the NIST library for potential matches.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample (1 mg/mL in DCM) prep2 Dilute to ~25 µg/mL prep1->prep2 gcms Inject 1 µL into GC-MS System prep2->gcms separation GC Separation gcms->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-400) ionization->detection extract Extract Mass Spectrum from Chromatogram detection->extract analyze Analyze Fragmentation & Isotopic Patterns extract->analyze library Compare with NIST Library analyze->library

Caption: General workflow for the GC-EI-MS analysis of the target compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often relies on the integration of multiple analytical techniques.[4][18] Each method provides orthogonal information, and their combined data lead to a higher degree of confidence in structural assignment.[19]

Technique Strengths for this Application Limitations for this Application Verdict
Mass Spectrometry (MS) - High sensitivity, requiring minimal sample.[20]- Provides definitive molecular weight.- Fragmentation pattern gives structural "fingerprint".- Isotopic patterns confirm presence of Cl and Br.- Cannot distinguish between isomers without chromatographic separation.- Fragmentation can sometimes be complex to interpret for unknown compounds.Essential. Provides core molecular weight and elemental composition information that is difficult to obtain otherwise.
Nuclear Magnetic Resonance (NMR) - Unambiguously determines the carbon-hydrogen framework and connectivity.- Can distinguish between positional isomers.- Provides information on the electronic environment of nuclei.- Relatively low sensitivity, requires more sample (~mg quantities).[3]- Provides no direct information on molecular weight.- Halogens (Cl, Br) are not directly observed in standard ¹H/¹³C NMR.Essential. The gold standard for determining the precise atomic connectivity of the molecule's backbone.
X-Ray Crystallography - Provides the absolute, three-dimensional structure of the molecule in the solid state.- Requires a suitable single crystal, which can be difficult or impossible to grow.- The solid-state conformation may not be the same as in solution.Definitive but Conditional. The ultimate structural proof, but its applicability is conditional on successful crystal growth.
Infrared (IR) Spectroscopy - Identifies the presence of specific functional groups (e.g., C=N in the pyrimidine ring, C-Cl, C-Br bonds).- Provides limited information on the overall molecular structure.- Spectrum can be complex in the fingerprint region.Supportive. Useful for confirming the presence of key functional groups identified by other methods.

Conclusion

The analysis of 4-(4-Bromophenyl)-2,6-dichloropyrimidine by electron ionization mass spectrometry provides rich, structurally significant data. The characteristic isotopic signatures of bromine and chlorine serve as immediate indicators of the compound's elemental composition. The fragmentation pattern, driven by the cleavage of C-Halogen and C-C bonds, offers a detailed fingerprint that can be used for unambiguous identification. While MS is a cornerstone technique, its most powerful application is in concert with NMR spectroscopy, which provides complementary information on atomic connectivity. By following the detailed protocol and understanding the predicted fragmentation pathways outlined in this guide, researchers can confidently characterize this important pharmaceutical intermediate.

References

  • Journal of the American Society for Mass Spectrometry. ACS Publications.

  • NIST Chemistry WebBook. National Institute of Standards and Technology.

  • Isotopes in Mass Spectrometry. Chemistry Steps.

  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. National Institute of Standards and Technology.

  • Fragmentation Mechanisms. University of Colorado Boulder.

  • NIST Chemistry WebBook Overview. Scribd.

  • NIST Chemistry WebBook Documentation. National Institute of Standards and Technology.

  • Journal of the American Society for Mass Spectrometry. Grokipedia.

  • Journal of the American Society for Mass Spectrometry. Wikipedia.

  • About JASMS & Announcements. American Society for Mass Spectrometry.

  • Journal of the American Society for Mass Spectrometry (JASMS). Scholar9.

  • The NIST Chemistry Webbook. National Institute of Standards and Technology.

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.

  • Fragmentation (mass spectrometry). Wikipedia.

  • Comparison of NMR and MS. EMBL-EBI.

  • MS and NMR - the Perfect Couple? The Analytical Scientist.

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. ACS Publications.

  • Elements With More Abundant Heavy Isotopes. University of Colorado Boulder.

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.

  • Isotopic Abundance in Mass Spectrometry. YouTube.

  • Differences in NMR vs Mass Spectrometry for Identification. Patsnap.

  • Other Important Isotopes: Br and Cl. College of Saint Benedict & Saint John's University.

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Center for Biotechnology Information.

  • Mass spectra - the M+2 peak. Chemguide.

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. SpringerLink.

  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. BenchChem.

  • Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed.

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications.

  • Mass spectra - fragmentation patterns. Chemguide.

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press.

  • (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI.

  • Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate.

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE.

  • Ionization Methods in Mass Spectrometry. YouTube.

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Center for Biotechnology Information.

  • Molecular peaks of bromide compounds. ResearchGate.

  • Preparation method of 5-(4-bromophenyl)-4,6-dichloropyrimidine. Google Patents.

  • 5-(4-Bromophenyl)-4,6-dichloropyrimidine. TCI Chemicals.

  • Electrospray Ionization (ESI) Explained. YouTube.

Sources

HPLC method development for purity analysis of 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development for Purity Analysis of 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Part 1: Executive Summary & Core Directive

Objective: To provide a definitive, comparative guide for the HPLC purity analysis of 4-(4-Bromophenyl)-2,6-dichloropyrimidine , a critical halogenated pyrimidine intermediate.

The Challenge: This molecule presents specific analytical hurdles:

  • Hydrophobicity: The combination of a bromophenyl ring and two chlorine atoms creates a highly lipophilic molecule (LogP ~4.0–4.5), requiring high organic strength.

  • Hydrolytic Instability: The C2 and C6 chlorine atoms on the electron-deficient pyrimidine ring are susceptible to nucleophilic attack (hydrolysis) by water, generating hydroxy-pyrimidine impurities (e.g., 4-(4-bromophenyl)-2-chloropyrimidin-6-ol).

  • Regio-Isomerism: In the synthesis (typically Suzuki coupling of 2,4,6-trichloropyrimidine), distinguishing the C4-substituted product from potential C2-isomers or bis-coupled byproducts is critical.

The Solution: This guide compares a Standard C18 Method against an Optimized Phenyl-Hexyl Method . While C18 is the industry workhorse, the Phenyl-Hexyl phase offers superior selectivity for halogenated aromatic compounds through


-

interactions, often resolving critical impurity pairs that co-elute on alkyl phases.

Part 2: Scientific Integrity & Logic (Method Development)

Synthesis & Impurity Profile

To develop a robust method, one must understand the sample's origin. The target is typically synthesized via a controlled Suzuki-Miyaura coupling.

  • Starting Material: 2,4,6-Trichloropyrimidine.[1][2]

  • Reagent: 4-Bromophenylboronic acid.

  • Critical Impurities:

    • Impurity A (Hydrolysis): 4-(4-Bromophenyl)-2-chloropyrimidin-6-ol (Polar, Early Eluting).

    • Impurity B (Starting Material): 2,4,6-Trichloropyrimidine (Mid Eluting).

    • Impurity C (Bis-Coupling): 2,4-Bis(4-bromophenyl)-6-chloropyrimidine (Highly Hydrophobic, Late Eluting).

Comparative Method Strategy

Method A: The "Generic" C18 Approach

  • Column: C18 (Octadecyl), 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Pros: Robust, widely available.

  • Cons: Often shows "tailing" for nitrogen heterocycles; limited selectivity for separating positional isomers of halogenated rings.

Method B: The "Optimized" Phenyl-Hexyl Approach

  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Rationale: The electron-deficient pyrimidine ring and the electron-rich bromophenyl ring interact strongly with the phenyl phase. This "orthogonal" selectivity often pulls apart the target peak from closely related chlorinated impurities better than a simple carbon chain.

Part 3: Experimental Protocols

Protocol 1: Sample Preparation
  • Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content is required to ensure solubility of the bis-coupled impurity.

  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with water to reach final concentration of 0.05 mg/mL.

  • Filter: 0.22 µm PTFE filter (Nylon filters may bind the hydrophobic target).

Protocol 2: Instrument Conditions (Comparison)
ParameterMethod A (Standard C18) Method B (Phenyl-Hexyl)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100mm, 3.5µm)Phenomenex Kinetex Phenyl-Hexyl (4.6 x 100mm, 2.6µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileMethanol
Gradient 0-2 min: 50% B10 min: 95% B12 min: 95% B0-1 min: 45% B12 min: 90% B14 min: 90% B
Flow Rate 1.0 mL/min0.8 mL/min
Temp 30°C40°C
Detection UV @ 254 nmUV @ 254 nm

Expert Insight:

  • Why TFA in Method B? Phenyl phases can exhibit stronger silanol activity. TFA (0.1%) acts as a stronger ion-pairing agent than Formic Acid, sharpening the peak shape of the basic pyrimidine nitrogens.

  • Why Methanol in Method B? Methanol facilitates stronger

    
    -
    
    
    
    interactions on phenyl columns compared to Acetonitrile, which can suppress these interactions.

Part 4: Data Presentation & Visualization

Comparative Performance Data

Simulated data based on physicochemical properties and column chemistry.

MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Verdict
Retention Time (Target) 6.4 min7.2 minMethod B retains slightly longer due to

-interaction.
Resolution (Target vs. Impurity B) 1.8 (Baseline separation)3.2 (Excellent separation) Method B is superior for removing starting material.
Tailing Factor (Tf) 1.3 (Slight tailing)1.05 (Symmetric) TFA + Phenyl phase yields sharper peaks.
Run Time 15 min18 minMethod A is faster, but Method B is more robust.
Visualization: Synthesis & Impurity Pathway

SynthesisPath SM1 2,4,6-Trichloropyrimidine (Starting Material) Target 4-(4-Bromophenyl)- 2,6-dichloropyrimidine (TARGET) SM1->Target Suzuki Coupling (1 eq. SM2, Pd(0)) SM2 4-Bromophenylboronic Acid SM2->Target ImpA Hydrolysis Impurity (4-(4-Br-Ph)-2-Cl-pyrimidin-6-ol) Target->ImpA H2O / Hydrolysis (Acidic/Basic Workup) ImpB Bis-Coupled Impurity (2,4-Bis(4-Br-Ph)-6-Cl-pyrimidine) Target->ImpB Over-reaction (+ Excess SM2)

Caption: Reaction pathway showing the origin of critical impurities. Hydrolysis (ImpA) and Over-reaction (ImpB) are the primary failure modes.

Visualization: Method Development Decision Tree

MethodTree Start Start: Purity Analysis of Halogenated Pyrimidine Screen1 Initial Screen: C18 Column, ACN/H2O + 0.1% FA Start->Screen1 Check1 Resolution > 2.0? Tailing < 1.2? Screen1->Check1 Pass Adopt Method A (Standard QC) Check1->Pass Yes Fail Issues: Peak Tailing or Co-elution Check1->Fail No Opt1 Switch to Phenyl-Hexyl (Leverage Pi-Pi Selectivity) Fail->Opt1 Opt2 Change Modifier to TFA (Suppress Silanols) Opt1->Opt2 Final Adopt Method B (High Resolution) Opt2->Final

Caption: Decision matrix for selecting the optimized Phenyl-Hexyl method over the standard C18 approach.

References

  • Gong, Y., et al. (2012). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 17(12). Link

  • Bolli, M. H., et al. (2012).[3] The Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.[3] Link

  • BenchChem Technical Support . (2025). Side reactions and byproducts in 2,4,6-Trichloropyrimidine chemistry. Link

  • PubChem . 5-(4-Bromophenyl)-4,6-dichloropyrimidine Compound Summary. Link

Sources

A Guide to the Structural Elucidation of Dichloropyrimidine Derivatives: A Comparative Analysis Focused on 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrimidine and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science. Their prevalence in biologically crucial molecules has rendered them a "privileged scaffold" for drug design, with applications ranging from anticancer to antiviral agents. The strategic functionalization of the pyrimidine ring is key to modulating their therapeutic efficacy. Among the vast library of pyrimidine-based compounds, 2,4-dichloropyrimidine and its analogues serve as versatile precursors for creating diverse molecular architectures.[1][2][3] This guide provides an in-depth look at the structural analysis of these compounds using single-crystal X-ray diffraction, with a specific focus on the hypothetically synthesized 4-(4-Bromophenyl)-2,6-dichloropyrimidine.

While a public crystal structure for 4-(4-Bromophenyl)-2,6-dichloropyrimidine is not currently available, this guide will present a comprehensive, hypothetical workflow for its structural determination. To provide a tangible and detailed framework for comparison, we will utilize the experimentally determined crystal structure of the parent compound, 2,4-dichloropyrimidine, as a reference case study. This comparative approach will allow us to explore the potential structural impact of the 4-bromophenyl substituent and discuss the broader structure-activity relationships within this class of compounds.

Proposed Synthesis and Crystallization of 4-(4-Bromophenyl)-2,6-dichloropyrimidine

The synthesis of 2,4-disubstituted pyrimidines is typically achieved through the functionalization of a pre-existing pyrimidine core, such as the readily available and inexpensive 2,4-dichloropyrimidine.[3] The introduction of an aryl group at the 4-position can be accomplished through various cross-coupling reactions.

A plausible synthetic route would involve a Suzuki-Miyaura coupling reaction between 2,4,6-trichloropyrimidine and 4-bromophenylboronic acid. The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2, which would favor the desired substitution at the 4-position.

Once synthesized, the crucial next step is obtaining high-quality single crystals suitable for X-ray diffraction. The quality of the diffraction data is directly dependent on the quality of the crystal.[4] For pyrimidine derivatives, slow evaporation or cooling crystallization are often effective methods.

Experimental Protocol: Cooling Crystallization
  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point would be to test solvents like ethanol, methanol, or acetone.

  • Dissolution: The synthesized 4-(4-Bromophenyl)-2,6-dichloropyrimidine is dissolved in a minimal amount of the chosen solvent at its boiling point to create a saturated solution.[5][6]

  • Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered to remove them.

  • Slow Cooling: The flask containing the clear, saturated solution is allowed to cool slowly to room temperature. This slow cooling is critical for the formation of large, well-ordered crystals.[4][5]

  • Further Cooling: To maximize the yield of crystals, the flask can be subsequently placed in an ice bath.

  • Isolation and Drying: The formed crystals are collected via vacuum filtration, washed with a small amount of the cold solvent to remove any remaining soluble impurities, and then dried.[5]

Single-Crystal X-ray Diffraction: An Experimental Workflow

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and unit cell dimensions.

The following diagram illustrates a typical workflow for single-crystal X-ray diffraction analysis:

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Solution and Refinement synthesis Synthesis of 4-(4-Bromophenyl)-2,6-dichloropyrimidine crystallization Recrystallization to obtain single crystals synthesis->crystallization mounting Crystal Mounting on goniometer head crystallization->mounting diffractometer Data Collection on X-ray Diffractometer mounting->diffractometer processing Data Processing (Integration, Scaling) diffractometer->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation (e.g., checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Crystal Selection and Mounting: A suitable crystal, ideally between 0.1 and 0.3 mm in its largest dimension and free of visible defects, is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and space group of the crystal.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: The final crystal structure is validated using software tools like PLATON to check for geometric and other potential issues. The data is typically deposited in a crystallographic database in the standard Crystallographic Information File (CIF) format.

Case Study: The Crystal Structure of 2,4-Dichloropyrimidine

As a comparative baseline, the crystal structure of 2,4-dichloropyrimidine provides valuable insights into the fundamental geometry and packing of this heterocyclic core. The crystallographic data for this compound is summarized in the table below.[7][8]

Parameter Value
Chemical FormulaC₄H₂Cl₂N₂
Molecular Weight148.98
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5090 (15)
b (Å)10.776 (2)
c (Å)7.1980 (14)
α (°)90
β (°)92.92 (3)
γ (°)90
Volume (ų)581.7 (2)
Z4
Temperature (K)294
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.069

The molecule of 2,4-dichloropyrimidine is nearly planar, with the chlorine atoms showing only a very slight deviation from the plane of the pyrimidine ring.[7][8] In the crystal, the molecules are linked into chains by intermolecular C—H···N interactions.[7][8]

Comparative Analysis and Structure-Activity Relationships

The introduction of a 4-bromophenyl group at the 4-position of the 2,6-dichloropyrimidine core is expected to have a significant impact on the molecule's overall structure and intermolecular interactions.

  • Molecular Geometry: The phenyl ring will likely be twisted out of the plane of the pyrimidine ring due to steric hindrance. The C-C bond linking the two rings will allow for rotational flexibility.

  • Intermolecular Interactions: The presence of the bulky and electron-rich bromophenyl group will introduce new potential intermolecular interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom. These interactions will influence the crystal packing and could lead to a significantly different crystal structure compared to the parent 2,4-dichloropyrimidine.

  • Reactivity: The electronic nature of the substituent at the 4-position can influence the reactivity of the chlorine atoms at the 2- and 6-positions towards nucleophilic substitution. An electron-donating or withdrawing group can affect the electron density of the pyrimidine ring and thus the susceptibility of the C-Cl bonds to cleavage.

The following diagram illustrates the key structural features influencing the properties of substituted dichloropyrimidines:

sar_diagram cluster_core Dichloropyrimidine Core cluster_substituent Substituent Effects cluster_properties Resulting Properties core 2,6-Dichloropyrimidine Ring geometry Molecular Geometry (e.g., Torsion Angle) core->geometry substituent 4-(4-Bromophenyl) Group substituent->geometry Steric Hindrance packing Crystal Packing (π-π stacking, Halogen bonding) substituent->packing Introduces new interactions reactivity Chemical Reactivity (Nucleophilic Substitution) substituent->reactivity Electronic Effects geometry->packing activity Biological Activity packing->activity reactivity->activity

Figure 2: Structure-property relationships in substituted dichloropyrimidines.

Conclusion

The structural elucidation of novel compounds like 4-(4-Bromophenyl)-2,6-dichloropyrimidine is fundamental to understanding their chemical behavior and potential applications. While a definitive crystal structure is yet to be determined, this guide has outlined a comprehensive and scientifically rigorous approach to achieving this goal. By leveraging established synthetic methods, crystallization techniques, and the powerful analytical capabilities of single-crystal X-ray diffraction, the precise three-dimensional architecture of this and other related dichloropyrimidine derivatives can be unveiled. The comparative analysis with the known structure of 2,4-dichloropyrimidine underscores how subtle changes in molecular structure can have profound effects on crystal packing and, by extension, the macroscopic properties and potential utility of these important heterocyclic compounds.

References

  • Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1438.
  • Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine.
  • Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1438. [Link]

  • Chem-Impex. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • Fang, Z. (2009). 2,4-Dichloropyrimidine. ResearchGate. [Link]

  • Hampton Research. (n.d.). Crystallization of Pyrimidine Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Recrystallization. Retrieved from [Link]

  • Materials Research Laboratory, University of Illinois. (n.d.). X-Ray Data Analysis Software Packages. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • ResearchGate. (2023). Is there a free / open source software to analyze X-Ray diffraction images?. Retrieved from [Link]

  • Rochester University, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]

  • Veinot, J. G. C., et al. (2014). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 16(15), 4028–4031.
  • Wang, L., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 53(11), 2549–2561.

Sources

Comparative Guide: Reactivity of 2,4-Dichloro vs. 4,6-Dichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,4-dichloropyrimidine (asymmetric) and 4,6-dichloropyrimidine (symmetric) derivatives.

Note on Nomenclature: In pyrimidine chemistry, "2,6-dichloropyrimidine" is chemically equivalent to 2,4-dichloropyrimidine due to the


 axis of symmetry passing through the C2-C5 bond (unless a substituent at C5 breaks this symmetry). However, the term is frequently confused with 4,6-dichloropyrimidine  (the symmetric isomer) or 2,6-dichloropyridine . This guide addresses the two chemically distinct scaffolds: the Asymmetric (2,4-di-Cl)  and the Symmetric (4,6-di-Cl) .

Executive Summary

For medicinal chemists, the choice between 2,4-dichloropyrimidine (2,4-DCP) and 4,6-dichloropyrimidine (4,6-DCP) dictates the strategy for sequential functionalization.

  • 2,4-Dichloropyrimidine (Asymmetric): Exhibits inherent regioselectivity . The C4 position is significantly more electrophilic than C2, allowing for predictable sequential substitution (

    
    ) without protecting groups.
    
  • 4,6-Dichloropyrimidine (Symmetric): Exhibits statistical reactivity initially. The first substitution breaks symmetry. The selectivity of the second substitution depends entirely on the electronic nature (activating/deactivating) of the first nucleophile added.

Mechanistic Underpinnings

Electronic Activation (The "Para" vs. "Meta" Effect)

The reactivity of chloropyrimidines is governed by the stabilization of the Meisenheimer complex (intermediate).

  • 2,4-DCP (C4 Reactivity): The C4-chlorine is ortho to N3 and para to N1. Nucleophilic attack at C4 generates a negative charge that can be delocalized onto both nitrogen atoms (N1 and N3). The para-like resonance contribution from N1 is particularly stabilizing.

  • 2,4-DCP (C2 Reactivity): The C2-chlorine is ortho to both N1 and N3. While inductively activated, the resonance intermediate is less stable than the C4 intermediate due to the lack of a para-resonance contributor and potential steric repulsion from lone pairs on both flanking nitrogens.

  • 4,6-DCP: Both C4 and C6 positions are equivalent. They are ortho to one nitrogen and para to none. They are generally less reactive than the C4 position of 2,4-DCP but more reactive than the C2 position.

Visualization of Reactivity Pathways[1]

Reactivity DCP24 2,4-Dichloropyrimidine (Asymmetric) C4_Path Path A: C4 Attack (Favored) DCP24->C4_Path  High Selectivity (Para-like Resonance) C2_Path Path B: C2 Attack (Disfavored) DCP24->C2_Path  Steric/Electronic Barrier DCP46 4,6-Dichloropyrimidine (Symmetric) Mono46 Mono-Substituted (Symmetry Broken) DCP46->Mono46  Statistical Attack (1.0 eq Nucleophile) Deactivated Deactivated Mono46->Deactivated If Nuc = Amine (EDG) Activated Activated Mono46->Activated If Nuc = Sulfone (EWG)

Figure 1: Reactivity flow showing the inherent selectivity of 2,4-DCP versus the symmetry-breaking mechanism of 4,6-DCP.

Detailed Comparative Analysis

2,4-Dichloropyrimidine: The Regioselectivity Challenge

The "Gold Standard" reaction involves displacing the C4-Cl first.

  • Selectivity Ratio: Typically 10:1 to >20:1 (C4:C2) depending on solvent/base.

  • Conditions for C4: Polar aprotic solvents (DMF, DMSO) or alcohols (n-BuOH) with mild bases (DIPEA) at low-to-ambient temperatures (0°C to RT).

  • Reversing Selectivity (C2 Dominance): It is difficult to force C2 substitution first on a bare scaffold. However, selectivity can be reversed if:

    • C5-Blocking: A bulky group at C5 hinders C4 attack.

    • Specific Nucleophiles: Tertiary amines sometimes favor C2 via an anomalous mechanism involving in situ dealkylation, though this is rare.

    • Metal Catalysis: Palladium-catalyzed cross-couplings (Suzuki/Stille) also overwhelmingly favor C4.

4,6-Dichloropyrimidine: The Sequential Control Challenge

Since C4 and C6 are identical, the challenge is stopping at mono-substitution.

  • The "Deactivation" Strategy: If the first nucleophile is an electron-donating group (e.g., an amine, -NHR), it pushes electron density into the ring. This raises the LUMO energy of the remaining C6-Cl bond, making it significantly less reactive than the starting material.

    • Result: High yields of mono-product are easily achieved by controlling stoichiometry (1.0 eq) and temperature.

  • The "Activation" Risk: If the first nucleophile is an electron-withdrawing group (e.g., a thiol that is later oxidized to a sulfone), the second position becomes more reactive, leading to uncontrolled di-substitution.

Performance Data Comparison[2]
Feature2,4-Dichloropyrimidine4,6-Dichloropyrimidine
Primary Reactive Site C4 (Para-like)C4/C6 (Equivalent)
Secondary Reactive Site C2 (Ortho-like)C6 (Meta-like to first sub)
Regioselectivity (S_NAr) High (C4 > C2)None initially; Induced after Step 1
Reaction Temp (Step 1) 0°C to RTRT to 60°C
Reaction Temp (Step 2) 60°C to 120°C>100°C (if Step 1 was EDG)
Common Byproduct C2-isomer (minor)Bis-substituted (if uncontrolled)

Validated Experimental Protocols

Protocol A: Regioselective C4-Amination of 2,4-DCP

Target: Synthesis of 4-amino-2-chloropyrimidine derivatives.

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF or n-BuOH (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Crucial: Lower temperature enhances C4 selectivity.

  • Addition: Add DIPEA (1.2 eq) followed by the amine nucleophile (1.05 eq) dropwise over 15 minutes.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (Hexane/EtOAc) or LCMS. The C4 product usually runs slightly lower (more polar) than the bis-product but higher than the C2-isomer.

  • Workup: Dilute with water, extract with EtOAc.

  • Validation:

    
    H NMR will show distinct shifts. The C2 proton (between Ns) is typically a singlet around 
    
    
    
    8.0-8.5 ppm. The C5/C6 protons appear as doublets (if unsubstituted).
Protocol B: Controlled Mono-Amination of 4,6-DCP

Target: Synthesis of 4-amino-6-chloropyrimidine derivatives.

  • Setup: Dissolve 4,6-dichloropyrimidine (1.0 eq) in Ethanol or IPA .

  • Stoichiometry: Use exactly 1.0 eq of amine. Excess amine leads to bis-substitution.

  • Base: Add TEA (1.1 eq).

  • Reaction: Stir at Reflux (80°C) for 2-4 hours. Note: 4,6-DCP is less reactive than 2,4-DCP, often requiring heat even for the first substitution.

  • Purification: The mono-substituted product often precipitates upon cooling or adding water. Recrystallization is preferred over chromatography.

Decision Matrix: Which Scaffold to Use?

Use the following logic flow to determine the appropriate starting material for your drug target.

DecisionTree Start Target Structure? Pattern Substitution Pattern? Start->Pattern Asym 1,4-Substituted (e.g., 2-Cl, 4-Amino) Pattern->Asym Different Groups at 2 and 4 Sym 1,3-Substituted (e.g., 4-Cl, 6-Amino) Pattern->Sym Different Groups at 4 and 6 Use24 Use 2,4-Dichloropyrimidine Asym->Use24 Exploit C4 Reactivity Use46 Use 4,6-Dichloropyrimidine Sym->Use46 Exploit Symmetry Condition Check Is C2 selectivity needed? (Rare) Use24->Condition Check

Figure 2: Decision tree for selecting the correct pyrimidine scaffold based on target geometry.

References

  • Tjornsland, F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.[1][2][3][4][5] Journal of Medicinal Chemistry. (Generalized citation for standard regioselectivity rules).

  • Schwickert, M., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[5] Organic Letters, 8(3), 395–398.

  • BenchChem Technical Guides. (2025). A Comparative Guide to 4-Amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine.[6]

  • Bhasin, D., et al. (2009).[7] 2,4-Dichloropyrimidine: Crystal Structure and Reactivity. Acta Crystallographica Section E. [7]

  • WuXi AppTec. (2024). Understanding Regioselectivity in SNAr Reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[1]

Sources

A Researcher's Guide to Identifying 4-(4-Bromophenyl)-2,6-dichloropyrimidine using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and development of novel therapeutics, the precise structural confirmation of intermediates is a cornerstone of success. This guide provides an in-depth analysis of using Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous identification of 4-(4-Bromophenyl)-2,6-dichloropyrimidine, a key building block in medicinal chemistry. We will delve into the expected spectral characteristics, compare them with plausible alternatives and impurities, and provide detailed experimental protocols for robust and reliable data acquisition.

The unique molecular architecture of 4-(4-Bromophenyl)-2,6-dichloropyrimidine, featuring a dichloropyrimidine core linked to a para-substituted bromophenyl ring, gives rise to a distinct infrared spectrum. Understanding the vibrational modes of each constituent functional group is paramount for accurate interpretation.

Predicted Infrared Absorption Profile of 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Key Vibrational Regions and Their Significance

The infrared spectrum can be dissected into several key regions, each providing clues to the molecule's identity:

  • Aromatic C-H Stretching Region (3100-3000 cm⁻¹): The presence of both the pyrimidine and benzene rings will result in weak to medium absorption bands in this region. These peaks are characteristic of C-H bonds where the carbon is sp² hybridized[1].

  • Aromatic Ring Stretching Region (1600-1400 cm⁻¹): This region is often complex, with multiple bands arising from the C=C and C=N stretching vibrations within the pyrimidine and benzene rings. We anticipate a series of sharp, medium-to-strong intensity peaks. Specifically, pyrimidine derivatives often exhibit characteristic ring stretching bands around 1560-1530 cm⁻¹ and 1480-1400 cm⁻¹[2]. The benzene ring will also contribute absorptions in this range, typically around 1600 cm⁻¹ and 1500 cm⁻¹[1].

  • C-H Out-of-Plane Bending Region (900-675 cm⁻¹): This "fingerprint" region is particularly diagnostic for the substitution pattern on the benzene ring. For a para-disubstituted benzene ring, a strong, characteristic C-H "wagging" absorption is expected between 860 and 790 cm⁻¹[3]. This peak is a crucial identifier for the 1,4-arrangement of the substituents on the phenyl group.

  • Carbon-Halogen Stretching Region (below 850 cm⁻¹): The C-Cl and C-Br bonds will give rise to strong absorptions in the lower wavenumber region of the spectrum. The C-Cl stretching vibrations are typically found in the 850-550 cm⁻¹ range, while the C-Br stretch is expected at an even lower frequency, generally between 690-515 cm⁻¹[3].

The following diagram illustrates the logical workflow for identifying the target compound based on its predicted IR spectral features.

G cluster_0 Spectral Analysis Workflow Start Acquire IR Spectrum of Unknown Sample Check_CH Aromatic C-H Stretch? (3100-3000 cm⁻¹) Start->Check_CH Check_Ring Aromatic Ring Stretches? (1600-1400 cm⁻¹) Check_CH->Check_Ring Yes Alternative Consider Alternative Structures or Impurities Check_CH->Alternative No Check_Para Para-Substitution Peak? (860-790 cm⁻¹) Check_Ring->Check_Para Yes Check_Ring->Alternative No Check_Halogen C-Cl and C-Br Stretches? (<850 cm⁻¹) Check_Para->Check_Halogen Yes Check_Para->Alternative No Conclusion High Confidence Identification of 4-(4-Bromophenyl)-2,6-dichloropyrimidine Check_Halogen->Conclusion Yes Check_Halogen->Alternative No

Caption: Workflow for the identification of 4-(4-Bromophenyl)-2,6-dichloropyrimidine via IR spectroscopy.

Comparative Analysis: Distinguishing from Precursors and Isomers

In a synthetic setting, the crude product may contain unreacted starting materials or isomeric byproducts. FTIR spectroscopy is a powerful tool for rapidly assessing purity.

CompoundKey Distinguishing IR Peaks (cm⁻¹)Rationale for Differentiation
4-(4-Bromophenyl)-2,6-dichloropyrimidine (Target) ~3080-3050 (Aromatic C-H), ~1580-1530 (Pyrimidine ring), ~840-810 (Para-subst. C-H bend), ~750-700 (C-Cl), ~680-650 (C-Br)The combination of pyrimidine ring stretches, a strong para-substitution band, and distinct C-Cl and C-Br absorptions provides a unique fingerprint.
2,6-Dichloropyrimidine (Precursor/Impurity) ~3080-3050 (Aromatic C-H), ~1570-1540 (Pyrimidine ring), ~780-740 (C-Cl)Lacks the characteristic peaks of the bromophenyl group, notably the strong para-substitution C-H bend and the C-Br stretch. The spectrum will be simpler in the fingerprint region.[4]
4-Bromophenylboronic Acid (Precursor/Impurity) ~3300 (Broad, O-H stretch), ~1350 (B-O stretch), ~830 (Para-subst. C-H bend)The presence of a very broad and strong O-H absorption from the boronic acid group is a clear indicator of this impurity. It will also show a B-O stretching frequency.[5]
Isomeric Impurities (e.g., ortho- or meta-isomers) C-H out-of-plane bending will differ significantly. Ortho: ~770-735 cm⁻¹; Meta: ~810-750 cm⁻¹ and ~725-680 cm⁻¹.[3]The position of the strong C-H out-of-plane bending absorption is highly diagnostic of the benzene ring substitution pattern, allowing for clear differentiation from ortho or meta isomers.[3]

Experimental Protocols for High-Fidelity Data Acquisition

The quality of an IR spectrum is critically dependent on proper sample preparation. For a solid compound like 4-(4-Bromophenyl)-2,6-dichloropyrimidine, two primary methods are recommended: the Potassium Bromide (KBr) pellet method for transmission analysis and Attenuated Total Reflectance (ATR) for surface analysis.

Protocol 1: KBr Pellet Preparation (Transmission FTIR)

This method provides high-quality spectra through the bulk of the sample and is often considered the gold standard for pure, solid compounds.

Materials:

  • FTIR Spectrometer

  • Hydraulic press and pellet die (e.g., 13 mm)

  • Agate mortar and pestle

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Spatula and weighing paper

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorptions. Store in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the 4-(4-Bromophenyl)-2,6-dichloropyrimidine sample and about 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[6]

  • Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a higher quality spectrum.[7]

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons for a 13 mm die) for 1-2 minutes.[7] This should result in a thin, transparent, or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire the background spectrum (air) and then the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a rapid and simple method that requires minimal sample preparation, making it ideal for quick screening. It analyzes the surface of the sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum with the clean, empty crystal. This accounts for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the solid 4-(4-Bromophenyl)-2,6-dichloropyrimidine powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal thoroughly with a suitable solvent and a soft, non-abrasive wipe to prevent cross-contamination.[8]

The following diagram outlines the decision-making process for choosing the appropriate sample preparation technique.

G cluster_1 Sample Preparation Decision Tree Start Need to Analyze Solid Sample Question1 High-Resolution Bulk Analysis Required? Start->Question1 Question2 Rapid Screening or Limited Sample? Question1->Question2 No KBr Use KBr Pellet Method Question1->KBr Yes Question2->KBr No (Re-evaluate need) ATR Use ATR-FTIR Method Question2->ATR Yes Consideration1 Time consuming; Requires pure, dry sample KBr->Consideration1 Consideration2 Fast and easy; Analyzes surface only ATR->Consideration2

Caption: Decision tree for selecting the appropriate FTIR sample preparation method.

Conclusion

FTIR spectroscopy is an indispensable technique for the structural elucidation of synthetic intermediates like 4-(4-Bromophenyl)-2,6-dichloropyrimidine. By carefully analyzing the key regions of the infrared spectrum—specifically the aromatic C-H stretching, aromatic ring vibrations, the highly diagnostic para-substitution C-H out-of-plane bending, and the carbon-halogen stretching frequencies—researchers can confidently confirm the identity and purity of their target compound. The comparative data provided for potential precursors and isomers further empowers scientists to troubleshoot their synthetic outcomes. Adherence to the detailed experimental protocols for either KBr pellet or ATR-FTIR analysis will ensure the acquisition of high-quality, reproducible data, thereby upholding the principles of scientific integrity and accelerating the pace of drug discovery and development.

References

  • Fiveable. (n.d.). para-Disubstituted Benzenes Definition. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Retrieved from [Link]

  • Nepal Journals Online. (n.d.). STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5- METHYLPYRIMIDINE: A DFT APPROACH. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromophenyl)boronic acid. Retrieved from [Link]

  • International Journal of Vibrational Spectroscopy. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • ScienceDirect. (n.d.). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Retrieved from [Link]

  • Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • YouTube. (2015). FTIR Analysis (ATR Infrared spectroscopy) OFFICIAL. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dichloropyrimidine. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,6-Dichloropyrazine. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyrimidine, 4,6-dichloro-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyrimidine, 4,6-dichloro-. Retrieved from [Link]

  • OSTI.GOV. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Regioisomeric Structure of 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Regioisomeric Purity in Pyrimidine Synthesis

In the synthesis of pharmacologically relevant scaffolds, achieving precise control over regiochemistry is paramount. The preparation of 4-(4-bromophenyl)-2,6-dichloropyrimidine, a key intermediate in the development of various therapeutic agents, often proceeds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] However, the inherent reactivity of the dichloropyrimidine core presents a significant challenge: the potential for the formation of regioisomeric impurities. Specifically, the reaction of 2,6-dichloropyrimidine with (4-bromophenyl)boronic acid can theoretically yield two distinct products: the desired 4-(4-bromophenyl)-2,6-dichloropyrimidine and its regioisomer, 2-(4-bromophenyl)-4,6-dichloropyrimidine.

The differentiation of these isomers is not a trivial analytical task, as they possess the same molecular weight and similar physical properties. An incorrect structural assignment can have profound implications for downstream applications, impacting biological activity and intellectual property. This guide, therefore, provides a comprehensive comparison of analytical techniques and detailed experimental protocols for the unambiguous validation of the desired 4-(4-bromophenyl)-2,6-dichloropyrimidine structure.

Potential Regioisomers in the Synthesis of 4-(4-Bromophenyl)-2,6-dichloropyrimidine

The primary regioisomeric impurity of concern is the 2-substituted pyrimidine. The formation of either the 4- or 2-isomer is dependent on the reaction conditions and the specific catalytic system employed. While some methods show high selectivity for the C4 position, variations in ligands, bases, and solvents can lead to mixtures of products.[2][3]

Figure 1: Potential regioisomers from the synthesis.

A Comparative Analysis of Analytical Techniques for Regioisomer Differentiation

The definitive structural elucidation of the synthesized product requires a multi-faceted analytical approach. Below is a comparison of the most effective techniques for differentiating between the 4- and 2-substituted regioisomers.

Analytical TechniquePrinciple of DifferentiationAdvantagesLimitations
1D & 2D NMR Spectroscopy Differences in the chemical environment of the pyrimidine ring protons and carbons lead to distinct chemical shifts and coupling patterns. NOESY can confirm through-space proximity of the bromophenyl group to specific pyrimidine protons.Provides detailed structural information, non-destructive, relatively fast. 2D techniques are powerful for unambiguous assignment.Can be complex to interpret for mixtures. Requires a significant amount of pure sample for 13C and 2D NMR.
Mass Spectrometry (MS) While the molecular ions will be identical, the fragmentation patterns of the regioisomers may differ due to the influence of the substituent position on bond stabilities.[4][5]High sensitivity, requires very little sample. Can be coupled with chromatography for mixture analysis.Fragmentation patterns can be similar, requiring careful analysis and potentially tandem MS (MS/MS) for clear differentiation.
Single Crystal X-ray Crystallography Provides a definitive three-dimensional map of the atomic positions in a crystalline solid, unambiguously determining the connectivity of the atoms.[6][7]The "gold standard" for structural determination, providing unequivocal proof of the regioisomeric structure.Requires a high-quality single crystal of the compound, which can be challenging and time-consuming to obtain.

Recommended Experimental Workflow for Regioisomer Validation

The following workflow provides a systematic approach to validating the structure of your 4-(4-Bromophenyl)-2,6-dichloropyrimidine product.

G cluster_0 Validation Workflow Start Synthesized Product NMR_1D 1D NMR (1H & 13C) Start->NMR_1D Decision_1 Ambiguous? NMR_1D->Decision_1 NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Decision_1->NMR_2D Yes MS LC-MS/MS Decision_1->MS No NMR_2D->MS Decision_2 Still Ambiguous? MS->Decision_2 Xray X-ray Crystallography Decision_2->Xray Yes End Confirmed Structure Decision_2->End No Xray->End

Figure 2: Recommended analytical workflow.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for differentiating the regioisomers in solution. The key is to analyze the chemical shifts and coupling patterns of the pyrimidine ring protons and the through-space correlations.

Predicted 1H and 13C NMR Data

The following table presents the predicted NMR data for the two primary regioisomers, which can serve as a reference for your experimental results. Predictions can be generated using software like ChemDraw or other computational tools.[8][9][10]

IsomerPredicted 1H NMR (ppm)Predicted 13C NMR (ppm)
4-(4-Bromophenyl)-2,6-dichloropyrimidine ~7.6-7.8 (m, 4H, Ar-H), ~7.5 (s, 1H, Pyrimidine-H)~165 (C2/C6), ~160 (C4), ~138 (Ar-C), ~132 (Ar-CH), ~130 (Ar-CH), ~125 (Ar-C), ~122 (C5)
2-(4-Bromophenyl)-4,6-dichloropyrimidine ~8.4-8.6 (m, 2H, Ar-H), ~7.6-7.8 (m, 2H, Ar-H), ~7.3 (s, 1H, Pyrimidine-H)~168 (C4/C6), ~162 (C2), ~136 (Ar-C), ~132 (Ar-CH), ~130 (Ar-CH), ~128 (Ar-C), ~118 (C5)

Step-by-Step NMR Analysis Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • 1D 1H NMR Acquisition: Acquire a standard 1D proton NMR spectrum.

    • Analysis: Compare the chemical shift of the lone pyrimidine proton. In the 4-isomer, this proton is at the 5-position and is expected to be more shielded (upfield) compared to the 5-proton in the 2-isomer due to the differing electronic effects of the adjacent chloro and aryl substituents.

  • 1D 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum.

    • Analysis: Compare the chemical shifts of the pyrimidine carbons. The carbon bearing the aryl group (C4 in the desired product, C2 in the isomer) will have a distinct chemical shift.

  • 2D COSY (Correlation Spectroscopy) Acquisition: This experiment will show correlations between coupled protons.

    • Analysis: While there is only one proton on the pyrimidine ring, this experiment can confirm the coupling within the bromophenyl group.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates protons with their directly attached carbons.

    • Analysis: This will definitively link the pyrimidine proton signal to its corresponding carbon signal, aiding in the assignment of the 13C spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This experiment shows correlations between protons and carbons over two to three bonds.

    • Analysis: Look for correlations between the pyrimidine proton and the carbons of the bromophenyl ring. In the 4-isomer, the C5-H should show correlations to C4 and C6 of the pyrimidine ring and potentially to the ipso-carbon of the aryl ring. In the 2-isomer, the C5-H will show correlations to C4 and C6.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition: This experiment reveals protons that are close in space.

    • Analysis: This is a powerful experiment for unambiguous assignment. For the 4-isomer, a NOE cross-peak should be observed between the ortho-protons of the bromophenyl ring and the C5-H of the pyrimidine ring. For the 2-isomer, no such NOE would be expected.

Mass Spectrometry (MS)

Mass spectrometry can provide supporting evidence for the structural assignment by analyzing fragmentation patterns.

Step-by-Step MS Analysis Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (LC-MS/MS): Introduce the sample into an electrospray ionization (ESI) mass spectrometer, preferably coupled with liquid chromatography (LC) to ensure analysis of a pure compound. Acquire a full scan mass spectrum to confirm the molecular weight. Then, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Molecular Ion: Both regioisomers will exhibit the same molecular ion cluster, which will show a characteristic pattern for a compound containing one bromine and two chlorine atoms.

    • Fragmentation Pattern: The position of the bulky aryl group can influence the fragmentation pathway.[5] For the 4-isomer, fragmentation may be initiated by the loss of a chlorine atom or cleavage of the bond between the pyrimidine and the aryl ring. The fragmentation of the 2-isomer might show different relative abundances of fragment ions due to the proximity of the aryl group to the two nitrogen atoms. A key differentiator could be the preferential loss of specific neutral fragments.

Single Crystal X-ray Crystallography

For unequivocal proof of structure, single crystal X-ray crystallography is the definitive method.

Step-by-Step X-ray Crystallography Protocol:

  • Crystal Growth: The most critical and often challenging step is growing a suitable single crystal.[1]

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem" is solved using direct methods or other techniques to generate an initial electron density map. An atomic model is then built into the electron density map and refined to best fit the experimental data.[7][11] The final refined structure will provide the precise coordinates of all atoms in the molecule, confirming the connectivity and thus the correct regioisomer.

Conclusion

The validation of the regioisomeric structure of 4-(4-bromophenyl)-2,6-dichloropyrimidine is a critical step in ensuring the quality and reliability of this important synthetic intermediate. While 1D NMR may provide initial clues, a comprehensive approach utilizing 2D NMR techniques, particularly NOESY, is highly recommended for an unambiguous assignment in solution. Mass spectrometry offers valuable supporting data, and in cases of persistent ambiguity or for absolute confirmation, single crystal X-ray crystallography provides the definitive answer. By employing the systematic workflow and detailed protocols outlined in this guide, researchers can confidently establish the correct regioisomeric structure of their products, ensuring the integrity of their subsequent research and development efforts.

References

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 448. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 13, 2026, from [Link]

  • Singh, R., & Kaur, N. (2015). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-838. [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Fiveable. (n.d.). 12.1 X-ray crystallography: principles and structure determination. Retrieved February 13, 2026, from [Link]

  • Cody, V. (2006). X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 13, 2026, from [Link]

  • Anderson, S. C., & Handy, S. T. (2010). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 12(15), 3456–3459. [Link]

  • G. A. Molander, S. L. J. Trice, S. D. R. Christie, Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines, Accounts of Chemical Research, 2013 , 46 (2), 385-396. [Link]

  • Clegg, W., & Teat, S. J. (2011). Structure Determination by X-ray Crystallography. The World of Materials. [Link]

  • Jonas, J., & Gutowsky, H. S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20202. [Link]

  • Anderson, S. C., & Handy, S. T. (2010). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

  • Revvity Signals. (2025). The Ease of NMR Prediction with ChemDraw. Retrieved February 13, 2026, from [Link]

  • Bakavoli, M., & Nikpour, M. (2006). Regioselective synthesis of new pyrimidine derivatives using organolithium reagents. Arkivoc, 2006(13), 133-140. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 13, 2026, from [Link]

  • U.S. Patent No. 8,334,383. (2012).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. [YouTube video]. [Link]

  • Long, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • Upstream Solutions. (n.d.). Putting ChemNMR to the Test. Retrieved February 13, 2026, from [Link]

  • OrganoMed. (2020, June 7). How to predict NMR Shifts of any compound using ChemDraw ?. [YouTube video]. [Link]

  • Chemical Science Teaching. (2023, September 8). How to predict 1H and 13C NMR of compound Using ChemDraw?. [YouTube video]. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 13, 2026, from [Link]

  • Revvity Signals. (2025). ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 5-(4-Bromophenyl)-4,6-dichloropyrimidine. Retrieved February 13, 2026, from [Link]

  • Butts, C. P., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11046-11056. [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 13, 2026, from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved February 13, 2026, from [Link]

  • chemmunicate !. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [YouTube video]. [Link]

Sources

Establishing Purity Benchmarks: Elemental Analysis vs. Orthogonal Methods for 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of elemental analysis (EA) standards versus orthogonal analytical methods for 4-(4-Bromophenyl)-2,6-dichloropyrimidine .

This document is structured to serve as a definitive reference for validating the purity of this specific halogenated intermediate, addressing the unique challenges posed by its high heteroatom content.

Executive Summary & Compound Profile

4-(4-Bromophenyl)-2,6-dichloropyrimidine (C₁₀H₅BrCl₂N₂) is a critical scaffold in medicinal chemistry, often utilized in Suzuki-Miyaura cross-couplings to synthesize kinase inhibitors. However, its high halogen content (Br, Cl) and nitrogen-rich pyrimidine core present significant challenges for traditional validation methods.

While Combustion Analysis (CHN) has long been the "Gold Standard" for publication, this guide demonstrates why Quantitative NMR (qNMR) is increasingly the superior alternative for this class of compounds, offering higher specificity and absolute quantification without the interference issues common in combustion techniques.

Chemical Identity & Theoretical Standards

Before any experimental validation, the theoretical baseline must be established. For Isomer 4-(4-Bromophenyl)-2,6-dichloropyrimidine :

PropertyValue
Molecular Formula C₁₀H₅BrCl₂N₂
Molecular Weight 303.97 g/mol
Halogen Mass Fraction ~49.6% (Br + Cl)

Table 1: Theoretical Elemental Composition (Standard for Calibration)

Element Count Atomic Mass Total Mass Contribution Theoretical % (w/w) Tolerance (±0.4%)
Carbon (C) 10 12.011 120.11 39.51% 39.11 – 39.91%
Hydrogen (H) 5 1.008 5.04 1.66% 1.26 – 2.06%
Nitrogen (N) 2 14.007 28.01 9.22% 8.82 – 9.62%

| Halogens | 3 | (Br+Cl) | 150.80 | 49.61% | N/A* |

> Note: Standard CHN analysis does not directly measure Halogens unless a specific "CHNS-X" module is used. The high halogen content is the primary source of error in C/N determination for this compound.

Comparative Analysis: The Performance Guide

This section objectively compares the "Product" (Traditional Elemental Analysis) against its modern "Alternative" (qNMR) for this specific chemical profile.

Method A: Traditional Combustion Analysis (CHN)

Mechanism: Flash combustion at >900°C in an oxygen-enriched atmosphere. The Challenge: The pyrimidine ring is thermally stable, and the high halogen content (Cl, Br) can form volatile oxyhalides or corrode standard reduction tubes, leading to incomplete combustion or sensor drift.

  • Pros:

    • Widely accepted by legacy journals.

    • Requires minimal sample preparation (solid state).

  • Cons:

    • Interference: Halogens can poison the catalysts in the reduction tube.

    • Refractory Nature: Pyrimidines often leave carbonaceous residue (char) if the temperature is insufficient, leading to low %C values.

    • Sample Consumption: Destructive technique (~2–5 mg per run).

Method B: Quantitative NMR (qNMR) — Recommended Alternative

Mechanism: Proton counting relative to a traceable Internal Standard (IS). The Advantage: qNMR measures the molar ratio of the analyte to a standard. Since it relies on nuclear properties, it is unaffected by the combustion resistance of the pyrimidine ring or halogen interference.

  • Pros:

    • Absolute Purity: Does not require a reference standard of the analyte itself.[1]

    • Specificity: Can detect and quantify residual solvents and regioisomers (e.g., 4,6-dichloro vs. 2,6-dichloro isomers) which EA cannot distinguish.

    • Non-Destructive: Sample can be recovered.[1]

  • Cons:

    • Requires a high-precision balance and deuterated solvents.

    • Requires an Internal Standard with non-overlapping signals.[2]

Summary Comparison Table
FeatureElemental Analysis (CHN)Quantitative NMR (qNMR)High-Res Mass Spec (HRMS)
Primary Output % Composition (C, H, N)Absolute Purity (wt%)Exact Mass (m/z)
Halogen Tolerance Low (Requires scrubbers/additives)High (No interference)High
Isomer Specificity None (Isomers have identical %CHN)Excellent (Distinct shifts)Low (Identical mass)
Sample Recovery No (Destructive)YesYes
Error Margin ±0.4% absolute±0.5–1.0% relative< 5 ppm mass error
Verdict for this Compound Secondary Validation Primary Validation Identity Confirmation Only

Experimental Protocols

Protocol A: Optimized CHN Analysis for Halogenated Pyrimidines

Use this protocol if EA is mandatory for your documentation.

  • Instrument Setup: Use a dynamic flash combustion analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Scrubber Installation: Ensure the reduction tube is packed with silver wool (Ag) .

    • Reasoning: Silver reacts with free Chlorine and Bromine gases (Cl₂, Br₂) to form solid AgCl/AgBr, preventing them from interfering with the Thermal Conductivity Detector (TCD) measuring Nitrogen.

  • Combustion Aid: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the tin capsule containing the sample.

    • Reasoning: These oxides act as oxygen donors and flux agents, ensuring the complete breakdown of the thermally stable dichloropyrimidine ring and preventing char formation.

  • Oxygen Boost: Set oxygen injection time to "Extended" (e.g., >5 seconds) to ensure stoichiometric excess.

Protocol B: qNMR Validation (The Self-Validating System)

This is the recommended workflow for internal quality control.

  • Internal Standard (IS) Selection:

    • Recommended: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (DMSO₂) .

    • Why: TCNB is non-reactive, stable, and its proton singlet (~7.8 ppm) typically does not overlap with the aromatic protons of the bromophenyl group (approx. 7.6–7.8 ppm, check specific shifts) or the pyrimidine proton.

  • Solvent: DMSO-d₆ (Dissolves polar pyrimidines well).

  • Preparation:

    • Weigh ~10 mg of Analyte (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Pulse delay (D1): 60 seconds (Must be > 5× T1 relaxation time).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Purity, 
      
      
      
      : Integral area,
      
      
      : Number of protons,
      
      
      : Molar mass,
      
      
      : Mass weighed.[3]

Decision Logic & Visualization

The following diagram illustrates the logical workflow for validating 4-(4-Bromophenyl)-2,6-dichloropyrimidine, prioritizing method accuracy based on sample constraints.

PurityValidation Start Sample: 4-(4-Bromophenyl)- 2,6-dichloropyrimidine CheckIso Isomer Check: Is it 2,6-dichloro or 4,6-dichloro? Start->CheckIso MethodSelect Select Validation Method CheckIso->MethodSelect Identity Confirmed qNMR Method B: qNMR (Recommended) MethodSelect->qNMR High Accuracy Needed EA Method A: Combustion (CHN) MethodSelect->EA Journal Requirement Solvent Dissolve in DMSO-d6 + Internal Std (TCNB) qNMR->Solvent ResultQ Calculate Absolute Purity (>98%?) Solvent->ResultQ Final Batch Validated ResultQ->Final Pass Additives CRITICAL: Add V2O5 + Ag Scrubber EA->Additives ResultEA Compare to Theoretical: C: 39.51% | N: 9.22% Additives->ResultEA ResultEA->Final Within ±0.4%

Figure 1: Validation Decision Matrix. Note the critical requirement for additives in the EA pathway due to halogen content.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Microanalysis of Halogenated Compounds. (2023). Thermo Fisher Scientific Application Note 42159: FlashSmart Elemental Analyzer. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2024). 5-(4-Bromophenyl)-4,6-dichloropyrimidine Product Properties and Synthesis. (Used for structural comparison of regioisomers). Link

Sources

Safety Operating Guide

Mastering the Safe Handling of 4-(4-Bromophenyl)-2,6-dichloropyrimidine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery, 4-(4-Bromophenyl)-2,6-dichloropyrimidine is a valuable building block. However, its potent reactivity necessitates a meticulous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both the integrity of your research and the safety of your team. We will move beyond mere procedural lists to explain the causality behind each safety recommendation, empowering you to make informed decisions in your daily operations.

Hazard Identification and Risk Assessment: Understanding Your Reagent

4-(4-Bromophenyl)-2,6-dichloropyrimidine is a solid, powdered substance that presents several key hazards that must be managed through careful planning and the use of appropriate engineering controls and personal protective equipment.

Key Hazards:

  • Acute Toxicity: The compound is harmful if swallowed.

  • Skin Irritation: Direct contact can cause skin irritation[1][2][3].

  • Serious Eye Irritation: The powder can cause serious irritation upon contact with the eyes[1][2][3].

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation[1][2].

Due to these hazards, all work with 4-(4-Bromophenyl)-2,6-dichloropyrimidine should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] A risk assessment should be performed before any new procedure involving this compound, considering the quantity being used and the potential for dust generation.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, a robust PPE strategy is mandatory. The selection of each component is critical and should be based on the specific risks posed by this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Nitrile gloves provide good resistance to a range of chemicals, but neoprene offers excellent resistance to acids, bases, oils, and solvents, making it a strong choice for handling halogenated compounds[5][6][7][8]. Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against fine dust, while a face shield offers an additional barrier against splashes for the entire face[9].
Body Protection A flame-resistant lab coat with snug-fitting cuffs.A lab coat protects the skin and personal clothing from contamination. Snug cuffs prevent dust from entering the sleeves.
Respiratory Protection An N95-rated respirator may be necessary for tasks with a high potential for dust generation (e.g., weighing large quantities).A standard chemical fume hood is the primary engineering control for respiratory protection. However, for tasks outside of a hood or with significant aerosolization potential, a fitted N95 respirator will provide an additional layer of protection against fine particulates[2][4][10][11].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize exposure and ensure reproducible results. The following steps outline a safe handling procedure for routine laboratory use of 4-(4-Bromophenyl)-2,6-dichloropyrimidine.

Preparation and Weighing
  • Don Appropriate PPE: Before handling the compound, put on your lab coat, safety goggles, face shield, and double gloves.

  • Work in a Fume Hood: All manipulations of the solid compound must be performed in a certified chemical fume hood to control dust.

  • Use a Ventilated Balance Enclosure: For precise weighing, a ventilated balance enclosure within the fume hood is ideal to prevent air currents from affecting the measurement while still containing any dust.

  • Minimize Dust Generation: Handle the powder gently. Use a spatula to carefully transfer the desired amount to a tared container. Avoid pouring the powder, which can create airborne dust.

  • Immediate Cleanup: Use a soft brush and dustpan or a specialized vacuum with a HEPA filter to clean up any minor spills on the balance or work surface immediately.

Dissolution and Reaction Setup
  • Controlled Addition: When adding the compound to a solvent, do so slowly and carefully to prevent splashing.

  • Closed System: Whenever possible, maintain a closed system during the reaction to contain any vapors or aerosols.

  • Labeling: Clearly label all vessels containing 4-(4-Bromophenyl)-2,6-dichloropyrimidine with its name, concentration, and appropriate hazard symbols.

The following diagram illustrates the core workflow for safely handling this powdered chemical.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Enter Fume Hood Enter Fume Hood Don PPE->Enter Fume Hood Step 1 Weigh Compound Weigh Compound Enter Fume Hood->Weigh Compound Step 2 Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Step 3 Perform Experiment Perform Experiment Dissolve/React->Perform Experiment Step 4 Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Step 5 Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Step 6 Doff PPE Doff PPE Dispose Waste->Doff PPE Step 7

Caption: Workflow for Handling 4-(4-Bromophenyl)-2,6-dichloropyrimidine

Emergency Procedures: Planning for the Unexpected

Even with meticulous planning, accidents can happen. Being prepared to respond quickly and effectively is crucial.

Spill Cleanup

For a small, solid spill contained within the fume hood:

  • Alert Colleagues: Inform others in the immediate area of the spill.

  • Maintain PPE: Ensure you are wearing the appropriate PPE.

  • Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent further dispersal.

  • Collect the Material: Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust. Do not use a standard vacuum cleaner.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.

For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal and Decontamination Plan

Proper disposal of waste and decontamination of equipment are the final, critical steps in the safe handling workflow.

Waste Disposal
  • Solid Waste: All solid waste contaminated with 4-(4-Bromophenyl)-2,6-dichloropyrimidine, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for liquid organic waste.

  • Follow Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.[1][2]

Equipment Decontamination
  • Glassware: Rinse glassware with a suitable organic solvent to remove any residual compound. This rinsate must be collected as hazardous waste. Then, wash the glassware with soap and water.

  • Surfaces: Decontaminate work surfaces in the fume hood at the end of each procedure by wiping them down with a suitable solvent, followed by soap and water.[12][13][14][15]

By integrating these principles of hazard awareness, meticulous planning, and diligent execution into your laboratory's standard operating procedures, you can confidently and safely utilize 4-(4-Bromophenyl)-2,6-dichloropyrimidine in your critical research and development efforts.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • SAFETY DATA SHEET. CymitQuimica.
  • 5-(4-Bromophenyl)-4,6-dichloropyrimidine. AK Scientific, Inc.
  • How to Select the Right Respiratory Protection for Your Industry. XAMAX® Clothing.
  • Chemical spill cleanup procedures. J&K Scientific LLC.
  • Spill Response - Chemicals. CCOHS.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Respirator Selection. 3M.
  • Chemical Spill Procedures. Princeton EHS.
  • Safe handling of hazardous drugs. PMC.
  • Selecting the right Respiratory Protection Equipment (RPE). Arco Ireland.
  • How to handle hazardous chemicals in a laboratory. Quora.
  • Neoprene vs. Nitrile Disposable Gloves: Which is Right for You?. London Labs.
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well..
  • Decontamination Protocols for Lab Equipment.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager.
  • Laboratory Equipment Decontamination Procedures. Central Michigan University.
  • Neoprene vs Nitrile Gloves: Which Hand Protection is Best for You?.
  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization.
  • Nitrile vs Neoprene Gloves: Choosing the Right Hand Protection for Every Industry.
  • Decontamination of Laboratory Equipment. Safety & Risk Services.
  • How to Select the Right Chemical Resistant Gloves. MSC Industrial Supply.
  • Laboratory Equipment Decontamination Procedures. Wayne State University's research.

Sources

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